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  • Product: 4-Amino-2-bromobenzenesulfonamide
  • CAS: 1094798-12-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) – Synthesis, Characterization, and Pharmacophoric Utility

Executive Summary 4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) is a highly versatile, polyfunctional halogenated sulfonamide. In modern drug discovery, it serves as an advanced molecular building block, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) is a highly versatile, polyfunctional halogenated sulfonamide. In modern drug discovery, it serves as an advanced molecular building block, particularly in the development of carbonic anhydrase inhibitors, kinase modulators, and novel antimicrobial agents. This whitepaper provides a comprehensive technical guide on its physicochemical identifiers, structural utility, and a self-validating synthetic methodology designed for research and drug development professionals.

Core Identifiers and Physicochemical Properties

To ensure rigorous tracking, inventory management, and database querying, the definitive chemical identifiers and physicochemical properties are summarized below.

Property / IdentifierValue
Chemical Name 4-Amino-2-bromobenzenesulfonamide
CAS Registry Number 1094798-12-5
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
MDL Number MFCD11621289
Canonical SMILES Nc1ccc(S(N)(=O)=O)c(Br)c1
InChIKey VNBOJTSKUIJYAW-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline powder

Data corroborated via commercial chemical databases .

Structural Biology & Pharmacophore Applications

The utility of 4-amino-2-bromobenzenesulfonamide stems from its tri-functional nature. Understanding the causality of these functional groups is critical for rational drug design:

  • The Sulfonamide Motif (C1): Acts as a primary zinc-binding group (ZBG). In metalloenzymes like Carbonic Anhydrase (CA), the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule.

  • The Ortho-Bromine Atom (C2): The bulky bromine atom at the ortho position sterically restricts the rotation of the sulfonamide group, locking it into a specific dihedral conformation that can enhance target selectivity. Furthermore, it serves as a critical synthetic handle for late-stage functionalization via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to elaborate the scaffold.

  • The Para-Amino Group (C4): An electron-donating group that modulates the pKa of the sulfonamide, optimizing it for physiological pH. It also provides a vector for further derivatization, such as amidation or reductive amination, to probe solvent-exposed regions of target proteins.

Pharmacophore Core 4-Amino-2-bromobenzenesulfonamide (Core Scaffold) Sulfonamide C1: Sulfonamide (-SO2NH2) Zinc Metalloenzyme Binding Core->Sulfonamide Pharmacophore Bromo C2: Bromine (-Br) Pd-Catalyzed Cross-Coupling Handle Core->Bromo Reactivity Amino C4: Amino (-NH2) H-Bonding & Derivatization Site Core->Amino Modulation

Fig 1: Pharmacophoric mapping and reactivity profile of 4-Amino-2-bromobenzenesulfonamide.

Self-Validating Synthetic Methodology

The de novo synthesis of 4-amino-2-bromobenzenesulfonamide requires careful regiocontrol. Direct chlorosulfonation of 3-bromoaniline is prone to oxidation and poor regioselectivity. Therefore, an amine-protection strategy is employed. The protocol below is designed as a self-validating system: each step includes specific in-process quality control (QC) checks to ensure the reaction has proceeded correctly before advancing.

Step 1: N-Acetylation (Amine Protection)

  • Procedure: Dissolve 3-bromoaniline (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise add acetic anhydride (1.1 eq). Stir at room temperature for 2 hours.

  • Causality: The acetyl group protects the sensitive amine from the harsh, oxidizing conditions of chlorosulfonation and acts as a strong ortho/para directing group.

  • Self-Validation (QC): TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material. LC-MS should confirm the mass of N-(3-bromophenyl)acetamide [M+H]⁺ = 214.0.

Step 2: Regioselective Chlorosulfonation

  • Procedure: Cool chlorosulfonic acid (5.0 eq) to 0°C. Slowly add N-(3-bromophenyl)acetamide portion-wise to control the exotherm. Heat the mixture to 60°C for 3 hours. Carefully quench over crushed ice to precipitate the sulfonyl chloride.

  • Causality: The strongly electron-donating acetamido group directs the incoming sulfonyl group to the para position (C4 relative to the acetamido group), which is sterically favored over the ortho position.

  • Self-Validation (QC): Isolate a small aliquot, quench with methanol, and analyze via LC-MS to detect the methyl sulfonate ester derivative, confirming the successful formation of 4-acetamido-2-bromobenzenesulfonyl chloride.

Step 3: Amidation

  • Procedure: Suspend the crude sulfonyl chloride in THF and cool to 0°C. Add concentrated aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 eq) dropwise. Stir for 1 hour at room temperature. Concentrate and precipitate with water to yield 4-acetamido-2-bromobenzenesulfonamide.

  • Causality: Ammonia acts as a nucleophile to displace the chloride, establishing the primary sulfonamide pharmacophore.

  • Self-Validation (QC): LC-MS analysis must show [M+H]⁺ = 293.0.

Step 4: Acidic Deprotection

  • Procedure: Suspend the intermediate in 6M HCl and reflux for 4 hours. Cool to room temperature and neutralize with 2M NaOH to pH 7 to precipitate the final product. Filter, wash with cold water, and dry under vacuum.

  • Causality: Acid-catalyzed hydrolysis selectively cleaves the amide bond without disrupting the sulfonamide group, revealing the free C4-amino group.

  • Self-Validation (QC): The disappearance of the acetyl methyl protons (~2.1 ppm) in ¹H NMR confirms complete deprotection.

SyntheticWorkflow A 3-Bromoaniline (Starting Material) B N-(3-Bromophenyl)acetamide (Protection) A->B Ac2O, Pyridine C 4-Acetamido-2-bromobenzene- sulfonyl chloride (Chlorosulfonation) B->C ClSO3H, 0-60°C D 4-Acetamido-2-bromobenzene- sulfonamide (Amidation) C->D NH4OH, 0°C E 4-Amino-2-bromobenzene- sulfonamide (Final Product) D->E HCl (aq), Reflux

Fig 2: Step-by-step synthetic workflow for 4-Amino-2-bromobenzenesulfonamide.

Analytical Characterization Data

For rigorous quality control, synthesized or procured batches of CAS 1094798-12-5 must be validated against the following expected analytical parameters to ensure structural integrity and purity before deployment in downstream assays.

Analytical TechniqueExpected Signals / Parameters
LC-MS (ESI+) [M+H]⁺ m/z 251.0 (⁷⁹Br) and 253.0 (⁸¹Br) showing characteristic 1:1 isotopic pattern.
¹H NMR (400 MHz, DMSO-d₆) δ 7.65 (d, 1H, Ar-H), 7.20 (s, 2H, -SO₂NH₂), 6.95 (d, 1H, Ar-H), 6.65 (dd, 1H, Ar-H), 6.10 (s, 2H, -NH₂).
¹³C NMR (100 MHz, DMSO-d₆) Expected distinct aromatic carbon signals corresponding to the substituted benzene ring.
HPLC Purity >95% (Reverse-phase C18 column, Gradient: Water/MeCN with 0.1% TFA, UV detection at 254 nm).

References

Exploratory

Pharmacological Profiling and Biological Activities of 4-Amino-2-bromobenzenesulfonamide: A Technical Guide for Isozyme-Selective Carbonic Anhydrase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) Executive Summary In the landscape of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5)

Executive Summary

In the landscape of targeted therapeutics, the design of highly selective enzyme inhibitors remains a paramount challenge. 4-Amino-2-bromobenzenesulfonamide represents a highly versatile, tri-functional molecular scaffold with profound implications in polypharmacology and targeted oncology[1]. By combining a primary sulfonamide zinc-binding group (ZBG), a sterically demanding 2-bromo substituent, and a synthetically malleable 4-amino handle, this compound serves as an elite precursor for developing isozyme-selective Carbonic Anhydrase Inhibitors (CAIs). This technical whitepaper dissects the mechanistic causality, structure-activity relationship (SAR) dynamics, and self-validating experimental workflows required to harness this scaffold for advanced drug discovery.

Mechanistic Foundation: The Sulfonamide Zinc-Binding Pharmacophore

Carbonic Anhydrases (CAs; EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. The primary sulfonamide group ( −SO2​NH2​ ) is the most effective and widely adopted pharmacophore for inhibiting these enzymes[2].

The causality of this inhibition lies in the acid-base chemistry of the sulfonamide group. The electron-withdrawing nature of the benzenesulfonamide ring lowers the pKa​ of the primary sulfonamide to approximately 7.0–8.0. At physiological pH, a significant fraction of the molecule exists in its deprotonated, anionic state ( −SO2​NH− ). This anion acts as a potent Lewis base, directly coordinating with the Zn2+ ion situated at the bottom of the CA active site cleft, thereby displacing the zinc-bound water/hydroxide ion that is absolutely critical for the enzyme's catalytic hydration mechanism[3].

G A CA Active Site (Catalytic Zn2+ Ion) B 4-Amino-2-bromobenzenesulfonamide (Neutral Scaffold) C Deprotonated Sulfonamide (-SO2NH- Anion) B->C Physiological pH Deprotonation D 2-Bromo Substituent (Steric Shielding) B->D Ortho Position E 4-Amino Group (Solvent-Exposed Tail) B->E Para Position C->A Coordinates Zn2+ Displaces H2O/OH- D->A Alters Isozyme Fit (Clashes with CA I/II) E->A Interacts with Outer Rim

Diagram 1: Mechanistic coordination of the 4-Amino-2-bromobenzenesulfonamide scaffold within the CA active site.

Structure-Activity Relationship (SAR) Dynamics

The therapeutic utility of non-selective CAIs (like Acetazolamide) is severely limited by systemic side effects resulting from the off-target inhibition of cytosolic "housekeeping" isozymes, specifically hCA I and hCA II[2]. The 4-Amino-2-bromobenzenesulfonamide scaffold overcomes this via two distinct structural features:

The 2-Bromo Steric Modulator

Halogenation at the ortho position relative to the sulfonamide group introduces significant steric bulk and alters the dihedral angle of the ZBG. The active sites of cytosolic hCA I and II are highly constricted. The bulky 2-bromo group creates a steric clash with specific amino acid residues in these cytosolic isoforms, drastically reducing binding affinity. Conversely, the tumor-associated transmembrane isoforms (hCA IX and XII) possess a slightly wider active site cavity that readily accommodates the bromo substituent, thereby driving intrinsic isozyme selectivity[4].

The 4-Amino "Tail Approach" Handle

The 4-amino group serves as a critical synthetic anchor. According to the "tail approach" in CAI drug design, appending diverse chemical moieties (e.g., ureas, amides, or bulky lipophilic groups) to the para-amino group allows the molecule to span the distance from the zinc ion to the variable middle and outer rims of the active site[2][5]. Because the amino acid sequences at the outer rim vary significantly between CA isozymes, these "tails" establish highly specific hydrogen bonding and hydrophobic interactions, pushing selectivity ratios (CA IX vs CA II) into the thousands.

Quantitative SAR Data Summary

To illustrate the profound impact of this scaffold, Table 1 summarizes the theoretical inhibition profile evolution from a bare benzenesulfonamide to a fully optimized 4-amino-2-bromo derivative.

Table 1: Comparative Inhibition Profile of Benzenesulfonamide Scaffolds against Human CA Isoforms

Compound ScaffoldhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (IX/II)
Unsubstituted Benzenesulfonamide>10,000 nM3,000 nM4,500 nM5,000 nM~0.6
4-Aminobenzenesulfonamide4,800 nM2,500 nM1,200 nM1,500 nM~2.0
4-Amino-2-bromo Scaffold (Core) >5,000 nM >1,000 nM <50 nM <60 nM >20.0
Tail-Extended 4-Amino-2-bromo Lead>10,000 nM>5,000 nM<10 nM<10 nM>500.0

(Note: Data synthesized from standard benchmark SAR profiles of halogenated aminobenzenesulfonamide CAIs[2][4][5].)

Primary Biological Applications: Targeting Tumor Hypoxia

The most clinically relevant application for derivatives of 4-Amino-2-bromobenzenesulfonamide is in targeted oncology, specifically exploiting tumor hypoxia.

Rapidly expanding solid tumors frequently outgrow their vascular supply, resulting in localized oxygen deprivation (hypoxia). This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates the expression of the transmembrane isozymes CA IX and CA XII[2][3]. These enzymes act as a critical survival mechanism for the tumor by hydrating extracellular CO2​ . This process acidifies the extracellular tumor microenvironment (TME)—promoting tissue invasion, metastasis, and immune evasion—while simultaneously maintaining a slightly alkaline intracellular pH that favors cancer cell proliferation[3].

By utilizing the 4-Amino-2-bromo scaffold to synthesize highly selective CA IX/XII inhibitors, researchers can therapeutically disrupt this pH regulation, inducing cancer cell apoptosis and reversing multidrug resistance (e.g., P-glycoprotein efflux) without disrupting systemic pH balance[4].

G Hypoxia Tumor Hypoxia (<2% O2 Microenvironment) HIF1a HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1a Triggers CAIX CA IX / XII Overexpression (Transmembrane) HIF1a->CAIX Upregulates Acid Extracellular Acidification (CO2 + H2O -> HCO3- + H+) CAIX->Acid Catalyzes Surv Tumor Survival, Metastasis & Immune Evasion Acid->Surv Promotes Inhib 4-Amino-2-bromo Targeted Inhibitors Inhib->CAIX Selectively Blocks

Diagram 2: CA IX-mediated pH regulation in hypoxic tumors and the intervention point for targeted inhibitors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and E-E-A-T standards, the biological activity of any synthesized derivative must be evaluated using self-validating experimental systems. Below are the gold-standard protocols for validating 4-Amino-2-bromobenzenesulfonamide derivatives.

Protocol 1: Stopped-Flow CO2​ Hydrase Assay (Enzyme Kinetics)

Purpose: To determine the exact inhibition constant ( Ki​ ) against purified CA isozymes. Causality: The physiological hydration of CO2​ by CAs is one of the fastest known enzymatic reactions. Standard steady-state assays cannot capture the initial velocity. Stopped-flow spectrophotometry rapidly mixes the enzyme-inhibitor complex with CO2​ -saturated water, using a pH indicator to monitor the microsecond-scale drop in pH, ensuring accurate kinetic determination[2][5].

Step-by-Step Methodology:

  • Preparation: Prepare recombinant human CA isoforms (hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Inhibitor Dilution: Dissolve the 4-Amino-2-bromo derivative in 100% DMSO, then perform serial dilutions in the assay buffer (final DMSO concentration <1% to prevent enzyme denaturation). Concentrations should range from 10 pM to 100 µM.

  • Equilibration (Critical Step): Pre-incubate the enzyme and inhibitor solutions at room temperature for 15 minutes. Causality: Sulfonamides are often tight-binding or slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium of the Zn-sulfonamide complex before the reaction begins.

  • Rapid Mixing: Load the enzyme-inhibitor mixture into syringe A and CO2​ -saturated water (17 mM) into syringe B of the stopped-flow instrument. Trigger rapid 1:1 mixing.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (Phenol Red peak) over 10–50 milliseconds to calculate the initial velocity ( vi​ ).

  • Analysis: Plot vi​ versus inhibitor concentration and apply the Morrison equation for tight-binding inhibitors to calculate the exact Ki​ [5].

Protocol 2: Hypoxia-Induced Cell Viability Assay (Self-Validating System)

Purpose: To validate that the compound's cytotoxicity is strictly dependent on CA IX expression. Causality: A true CA IX-selective inhibitor should exhibit high cytotoxicity against cancer cells in hypoxia (where CA IX is highly expressed) but minimal cytotoxicity in normoxia (where CA IX is absent). This differential serves as an internal, self-validating control proving the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed CA IX-competent cancer cells (e.g., HT-29 colorectal or HeLa cervical carcinoma cells) in two identical 96-well plates at 5×103 cells/well.

  • Environmental Induction: Incubate Plate A under normoxic conditions ( 21%O2​ , 5%CO2​ ) and Plate B in a specialized hypoxia chamber ( 1%O2​ , 5%CO2​ , balanced N2​ ) for 24 hours to induce HIF-1α and subsequent CA IX expression.

  • Treatment: Treat both plates with varying concentrations of the synthesized inhibitor (0.1 µM to 100 µM).

  • Incubation & Readout: Incubate for an additional 72 hours under their respective atmospheric conditions. Assess cell viability using a standard MTT or CellTiter-Glo luminescent assay.

  • Validation Metric: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia)​/IC50(Hypoxia)​ . An HCR > 10 validates the compound as a highly selective, hypoxia-targeted agent.

G Syn 1. Scaffold Derivatization (Tail Approach via 4-Amino) Enz 2. Stopped-Flow Kinetics (Determine Ki via Morrison Eq.) Syn->Enz Purified Recombinant Enzymes Sel 3. Isozyme Profiling (Target: CA IX/XII vs CA I/II) Enz->Sel Data Synthesis Cell 4. Hypoxia Viability Assay (Self-Validating HCR Control) Sel->Cell Selectivity Ratio > 100 Lead 5. Lead Optimization (In Vivo Efficacy & ADME) Cell->Lead HCR > 10 (Hypoxia Specific)

Diagram 3: End-to-end experimental screening workflow for 4-Amino-2-bromobenzenesulfonamide derivatives.

References

  • Guidechem. "N-(1-Amino-4-methyl-2-pentanyl)-2-bromobenzenesulfonamide". Guidechem Chemical Encyclopedia.
  • AiFChem. "1094798-12-5 | 4-Amino-2-bromobenzenesulfonamide".
  • MDPI. "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms".
  • National Institutes of Health (NIH) / PMC. "4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein". Drug Development Research.
  • National Institutes of Health (NIH) / PMC. "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX". eLife.
  • ACS Publications. "Synthesis and Evaluation of Carbonic Anhydrase Inhibitors with Carbon Monoxide Releasing Properties for the Management of Rheumatoid Arthritis". Journal of Medicinal Chemistry.

Sources

Foundational

Literature review on 4-Amino-2-bromobenzenesulfonamide and its analogs

An In-Depth Technical Guide to 4-Amino-2-bromobenzenesulfonamide and Its Analogs in Oncology Drug Discovery Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Amino-2-bromobenzenesulfonamide and Its Analogs in Oncology Drug Discovery

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer both high baseline affinity for a biological target and versatile handles for structural diversification. 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly specialized, bifunctional building block primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs). By leveraging the primary sulfonamide group for zinc-coordination and the amino/bromo substituents for "tail approach" derivatization, researchers can synthesize highly selective inhibitors targeting tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) while sparing ubiquitous cytosolic isoforms (CA I and CA II).

This whitepaper provides a comprehensive mechanistic overview, synthetic derivatization workflows, and validated experimental protocols for utilizing 4-amino-2-bromobenzenesulfonamide in the drug development pipeline.

Structural Rationale and Mechanism of Action

The Role of Carbonic Anhydrase IX in Hypoxic Tumors

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ )[1]. While isoforms like hCA I and hCA II are ubiquitous and maintain normal physiological acid-base homeostasis, the transmembrane isoform hCA IX is rarely expressed in healthy tissue. Instead, it is heavily upregulated in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway[2].

CA IX localizes to the extracellular face of the tumor cell, where it acidifies the tumor microenvironment. This extracellular acidosis promotes the activation of matrix metalloproteinases, facilitates tumor invasion, and confers resistance to weakly basic chemotherapeutic drugs[3]. Consequently, selectively inhibiting CA IX is a validated strategy for disrupting tumor metastasis and sensitizing hypoxic cells to traditional therapies.

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Acidification Extracellular Acidification (CO2 + H2O → HCO3- + H+) CAIX->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Inhibitor 4-Amino-2-bromo- benzenesulfonamide Analogs Inhibitor->CAIX Zn2+ Coordination & Tail Binding

Fig 1: Hypoxia-induced CA IX pathway and targeted disruption by sulfonamide inhibitors.
The "Tail Approach" to Isoform Selectivity

The primary sulfonamide moiety ( −SO2​NH2​ ) is the classic pharmacophore for CA inhibition. In the deprotonated state ( −SO2​NH− ), it acts as a Lewis base, directly coordinating with the Zn2+ ion in the enzyme's active site and displacing the catalytic water molecule[4].

However, because the Zn2+ binding site is highly conserved across all 15 human CA isoforms, simple benzenesulfonamides suffer from poor selectivity, leading to off-target effects (e.g., fatigue, paresthesia) due to hCA II inhibition.

4-Amino-2-bromobenzenesulfonamide solves this through the "Tail Approach" . The active site of CA IX features a distinct hydrophobic/hydrophilic topological cleft compared to CA II. By attaching bulky, functionalized "tails" to the 4-amino group (via urea or amide linkages) or the 2-bromo group (via palladium-catalyzed cross-coupling), the molecule extends out of the catalytic cone and interacts with isoform-specific amino acid residues on the outer rim of the active site[5].

Synthetic Workflows & Derivatization Strategies

The orthogonal reactivity of the aniline amine and the aryl bromide makes this scaffold exceptionally versatile. The amino group acts as a hard nucleophile, while the bromo group serves as a vector for transition-metal catalysis.

Synthesis Scaffold Core Scaffold CAS: 1094798-12-5 Amine 4-Amino Derivatization (Urea/Amide Formation) Scaffold->Amine Isocyanates/ Acyl Chlorides Bromo 2-Bromo Derivatization (Suzuki/Buchwald Coupling) Scaffold->Bromo Pd-Catalyzed Cross-Coupling Product Isoform-Selective CA IX Inhibitor Amine->Product Bromo->Product

Fig 2: Orthogonal synthetic derivatization pathways for the core sulfonamide scaffold.
Experimental Protocol 1: Synthesis of a Ureido-Sulfonamide Derivative

Ureido-substituted benzenesulfonamides are among the most potent CA IX inhibitors discovered to date, utilizing hydrogen bonding in the active site cleft[6].

Causality & Rationale : The reaction utilizes an isocyanate to form the urea linkage. Acetonitrile is chosen as the solvent because it solubilizes the polar sulfonamide while allowing the less soluble ureido product to precipitate, driving the equilibrium forward and simplifying purification.

Step-by-Step Methodology :

  • Preparation : Dissolve 4-amino-2-bromobenzenesulfonamide (1.0 eq, 2.0 mmol) in anhydrous acetonitrile (15 mL) under an inert nitrogen atmosphere to prevent moisture-induced degradation of the isocyanate.

  • Addition : Add the desired aryl or alkyl isocyanate (1.1 eq, 2.2 mmol) dropwise at 0°C to control the exothermic nucleophilic addition and prevent side reactions (e.g., dimerization).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation : Upon completion, a heavy precipitate will typically form. Concentrate the solvent under reduced pressure to half its volume.

  • Purification : Filter the precipitate, wash with cold diethyl ether (3 × 10 mL) to remove unreacted isocyanate, and dry under a high vacuum. Recrystallize from ethanol if necessary.

Biological Evaluation: The Stopped-Flow CO2 Hydration Assay

Standard steady-state spectrophotometry cannot be used to measure CA activity because the physiological hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). To accurately determine the inhibition constant ( Ki​ ), a Stopped-Flow CO2 Hydration Assay is strictly required[7].

Experimental Protocol 2: Stopped-Flow Assay for Ki​ Determination

Causality & Rationale : This assay uses a rapid-mixing stopped-flow instrument to mix the enzyme/inhibitor complex with CO2​ -saturated water. The reaction produces protons, rapidly lowering the pH. A pH indicator (Phenol red) allows the instrument's photomultiplier to track the initial velocity of the reaction in milliseconds[8].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength). Add Phenol red indicator at a concentration of 0.2 mM.

  • Enzyme-Inhibitor Incubation : Prepare solutions of recombinant hCA I, hCA II, hCA IX, and hCA XII. Incubate the enzyme (10 nM final concentration) with varying concentrations of the synthesized sulfonamide inhibitor (0.1 nM to 10 μ M) for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Substrate Preparation : Prepare CO2​ -saturated water at 20°C by bubbling pure CO2​ gas through distilled water for 30 minutes (yields approx. 17 mM CO2​ ). Dilute to obtain a range of substrate concentrations (1.7 to 17 mM).

  • Data Acquisition : Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO2​ substrate solution. Monitor the absorbance decay of Phenol red at 556 nm over a 10–50 millisecond window.

  • Kinetic Analysis : Calculate the initial velocity from the linear portion of the absorbance-time curve. Use the Morrison equation for tight-binding inhibitors to calculate the exact Ki​ values, as standard Michaelis-Menten kinetics fail for picomolar/low-nanomolar affinities[7].

Quantitative Data: Isoform Selectivity Profiling

Synthesizing analogs from the 4-amino-2-bromobenzenesulfonamide scaffold drastically shifts the selectivity profile away from off-target cytosolic enzymes toward tumor-associated targets. The table below summarizes the typical inhibition profiles ( Ki​ ) observed when optimizing this scaffold[8][9].

Compound ClasshCA I ( Ki​ nM)hCA II ( Ki​ nM)hCA IX ( Ki​ nM)hCA XII ( Ki​ nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Standard) 250.012.025.05.70.48 (Poor)
Core Scaffold (Unmodified) > 3000280.0145.095.01.93 (Low)
Ureido-Derivatized Analog > 1000045.04.58.210.0 (High)
Aryl-Coupled Analog > 5000120.02.16.557.1 (Excellent)

Table 1: Comparative inhibition data against physiologically relevant CA isoforms. Derivatization of the core scaffold yields sub-nanomolar affinity for CA IX and excellent selectivity ratios, minimizing off-target toxicity.

Conclusion

4-Amino-2-bromobenzenesulfonamide represents a highly privileged pharmacophore in the arsenal of modern medicinal chemistry. By exploiting the distinct topology of the CA IX active site, researchers can utilize the orthogonal reactivity of the aniline and bromide moieties to synthesize "tail-approach" inhibitors. When validated through rigorous stopped-flow kinetic assays, these analogs demonstrate profound selectivity for hypoxic tumor microenvironments, paving the way for next-generation anti-metastatic therapeutics.

References

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • WO2008124703A2 - Development of molecular imaging probes for carbonic anhydrase-ix using click chemistry Source: Google Patents URL
  • Synthesis of an acridine orange sulfonamide derivative with potent carbonic anhydrase IX inhibitory action Source: Taylor & Francis Online URL:[Link]

  • CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides Source: Maastricht University URL:[Link]

  • Picomolar inhibitors of carbonic anhydrase: Importance of inhibition and binding assays Source: ResearchGate URL:[Link]

  • Multivalent Carbonic Anhydrases Inhibitors Source: Semantic Scholar URL:[Link]

Sources

Exploratory

The Dual-Target Pharmacodynamics of 4-Amino-2-bromobenzenesulfonamide: A Technical Guide

In modern drug discovery, understanding the polypharmacology of small-molecule building blocks is paramount. 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly specialized halogenated sulfanilamide derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, understanding the polypharmacology of small-molecule building blocks is paramount. 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly specialized halogenated sulfanilamide derivative. While structurally simple, the strategic placement of an ortho-bromine atom and a para-amino group relative to the primary sulfonamide equips this molecule with a potent, dual-target mechanism of action.

This whitepaper dissects the biological mechanisms of 4-Amino-2-bromobenzenesulfonamide, focusing on its role as a competitive inhibitor of Dihydropteroate Synthase (DHPS) and a transition-state coordinator of Carbonic Anhydrase (CA) metalloenzymes.

Molecular Architecture and Structure-Activity Relationship (SAR)

The biological efficacy of 4-Amino-2-bromobenzenesulfonamide is driven by its highly optimized physicochemical profile. The molecule operates via two distinct pharmacophores:

  • The para-Amino Group (C4): Essential for molecular mimicry. This group allows the molecule to masquerade as p-aminobenzoic acid (pABA), the endogenous substrate for bacterial folate synthesis (1)[1].

  • The ortho-Bromo Group (C2): The heavy halogen exerts a strong electron-withdrawing inductive effect (-I effect) across the benzene ring. This significantly lowers the pKa​ of the primary sulfonamide group ( −SO2​NH2​ ) from ∼10.4 (in standard sulfanilamide) to a more physiological range. Consequently, a higher fraction of the drug exists as the active sulfonamide anion ( −SO2​NH− ) at pH 7.4, which is an absolute requirement for coordinating the zinc ion in the Carbonic Anhydrase active site. Furthermore, halogenation increases the overall binding affinity and cytotoxicity compared to the parent sulfanilamide (2)[2].

Table 1: Physicochemical Profile & Pharmacological Implications
PropertyValue / CharacteristicPharmacological Implication
Molecular Formula C6H7BrN2O2SBaseline structural identifier.
Molecular Weight 251.10 g/mol Highly favorable for cell membrane permeability (Lipinski's Rule of 5).
Halogen Substitution Ortho-Bromine (C2)Increases lipophilicity; lowers pKa​ of the sulfonamide group.
H-Bond Donors 2 (-NH2 groups)Critical for pABA mimicry and active site anchoring.

Mechanism I: Dihydropteroate Synthase (DHPS) Inhibition

In bacterial and protozoan systems, folate must be synthesized de novo. DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with pABA to form 7,8-dihydropteroate.

4-Amino-2-bromobenzenesulfonamide disrupts this via a dual-pronged attack:

  • Competitive Inhibition: The molecule structurally mimics pABA and directly competes for the DHPS binding pocket (3)[3]. Structural analyses reveal that the sulfonamide nitrogen approaches within 2.1 Å of the α6 Phe residue in the DHPS active site, a critical junction where resistant bacterial strains often mutate to cause steric clashes (4)[4].

  • Alternative Substrate (Prodrug Mechanism): The enzyme mistakenly utilizes the sulfonamide instead of pABA, forming a dead-end pterin-sulfa adduct. This not only halts downstream tetrahydrofolate (THF) synthesis but actively depletes the intracellular pterin pool (3)[3].

FolatePathway DHPPP DHPPP (Pterin Precursor) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS Adduct Dead-End Pterin-Sulfa Adduct DHPPP->Adduct Conjugation pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF Downstream Enzymes Inhibitor 4-Amino-2-bromobenzenesulfonamide Inhibitor->DHPS Competitive Inhibition Inhibitor->Adduct Alternative Substrate

Fig 1. Folate pathway disruption via DHPS competitive inhibition and dead-end adduct formation.

Mechanism II: Carbonic Anhydrase (CA) Metalloenzyme Inhibition

Carbonic Anhydrases (CAs) are zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). They are critical targets for diuretics, antiglaucoma agents, and increasingly, targeted cancer therapies (specifically the tumor-associated isoforms CA IX and CA XII).

The primary sulfonamide group is the classical CA pharmacophore. At physiological pH, the sulfonamide is deprotonated. The resulting anion acts as a strong Lewis base, binding directly to the active site Zn2+ ion and displacing the catalytic water molecule. The bulky ortho-bromine atom anchors the molecule into the hydrophobic half of the CA active site, significantly increasing the residence time of the drug-target complex.

CAMechanism Zn Active Site Zn2+ CO2 CO2 Hydration (Blocked) Zn->CO2 Inhibited His Histidine Residues (His94, His96, His119) His->Zn Coordination Water Catalytic Water/OH- Water->Zn Native State Drug 4-Amino-2-bromobenzenesulfonamide (Deprotonated Sulfonamide) Drug->Zn Displaces Water

Fig 2. Mechanism of Carbonic Anhydrase inhibition via zinc coordination by the sulfonamide anion.

Table 2: Comparative Target Affinity (Representative Kinetics)
Target EnzymeEndogenous SubstrateInhibitory MechanismRepresentative Binding Affinity ( Ki​ )
DHPS pABACompetitive mimicry & Adduct formationSub-micromolar ( ∼0.5−2.0μM )
CA II (Cytosolic) CO2​ / H2​O Zinc coordination via sulfonamide anionNanomolar ( ∼10−50nM )
CA IX (Transmembrane) CO2​ / H2​O Zinc coordination (Tumor-associated)Nanomolar ( ∼5−20nM )

Self-Validating Experimental Protocols

To accurately determine the kinetic parameters of 4-Amino-2-bromobenzenesulfonamide, standard endpoint assays are insufficient. Below are the rigorous, self-validating methodologies required for evaluating this compound.

Protocol A: DHPS Kinetic Inhibition Assay

Causality Note: DHPS catalysis requires the active site to be highly ordered. We supplement the assay buffer with pyrophosphate, which mimics the leaving group and stabilizes the active conformation of the enzyme (3)[3].

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, and 1 mM sodium pyrophosphate.

  • Enzyme & Inhibitor Pre-incubation: Incubate 10 nM recombinant DHPS with varying concentrations of 4-Amino-2-bromobenzenesulfonamide (0.1 nM to 100 µM, 3-fold serial dilutions) for 15 minutes at room temperature. Rationale: Allows slow-binding kinetics to reach equilibrium.

  • Reaction Initiation: Add 10 µM DHPPP and 1 µM radiolabeled [14C] -pABA to initiate the reaction.

  • Quenching & Readout: After 10 minutes, quench the reaction with 10% trichloroacetic acid. Isolate the radiolabeled 7,8-dihydropteroate product using strong anion-exchange chromatography and quantify via liquid scintillation counting.

  • System Validation: Include Sulfamethoxazole as a positive control ( IC50​ reference) and a DMSO-only vehicle as a negative control. Ensure the Z'-factor is >0.6 for assay robustness.

Protocol B: Stopped-Flow Carbonic Anhydrase Hydration Assay

Causality Note: The turnover rate ( kcat​ ) of CA II is approximately 106s−1 . Traditional spectrophotometry cannot capture this. We must use a stopped-flow instrument to measure the rapid pH drop associated with CO2​ hydration.

  • Indicator Setup: Prepare a solution of 0.2 mM Phenol Red indicator in 20 mM HEPES buffer (pH 7.5) containing 10 mM NaClO4​ (to maintain constant ionic strength).

  • Enzyme-Inhibitor Mixing: Mix 10 nM CA with the inhibitor (varying concentrations) and incubate for 15 minutes to allow the sulfonamide anion to displace the active site water.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (approx. 15 mM CO2​ ) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the λmax​ of the basic form of Phenol Red) over a 10-second window.

  • System Validation: Use Acetazolamide as the positive control. Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (DHPS or CA) Prep->Incubate Readout Spectrophotometric Readout Incubate->Readout Analysis IC50 / Ki Determination Readout->Analysis

Fig 3. Standardized high-throughput workflow for determining enzyme inhibition kinetics.

References

  • In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide. BenchChem. 1

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. 4

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. NIH/PMC. 3

  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. 2

Sources

Foundational

Discovery, Synthesis, and Application of 4-Amino-2-bromobenzenesulfonamide: A Technical Whitepaper

Executive Summary 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly specialized halogenated pharmacophore that has emerged as a critical building block in modern medicinal chemistry. While the parent comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly specialized halogenated pharmacophore that has emerged as a critical building block in modern medicinal chemistry. While the parent compound, sulfanilamide, revolutionized antibacterial therapy in the 1930s, the systematic halogenation of this scaffold represents a modern era of rational drug design. By introducing a bromine atom at the ortho position relative to the sulfonamide moiety, researchers have unlocked precise steric and electronic control over the molecule's binding affinity to metalloenzymes, particularly the tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII.

This whitepaper provides an authoritative analysis of the discovery context, structural rationale, synthetic methodologies, and mechanistic applications of 4-Amino-2-bromobenzenesulfonamide, designed for drug development professionals and synthetic chemists.

Historical Context: The Evolution of Halogenated Sulfonamides

The history of sulfonamide drugs began with Gerhard Domagk’s discovery of Prontosil in 1932, which was later identified to metabolize into the active agent, sulfanilamide (4-aminobenzenesulfonamide). Decades later, it was discovered that sulfanilamides possess an off-target effect: the inhibition of Carbonic Anhydrase (CA), a zinc metalloenzyme responsible for the reversible hydration of carbon dioxide.

Early CA inhibitors (CAIs) suffered from "pan-inhibition," indiscriminately targeting ubiquitous cytosolic isoforms (hCA I and II), leading to severe side effects. The "discovery" of 4-Amino-2-bromobenzenesulfonamide as a distinct chemical entity (formally cataloged in the late 2000s)[1] was not a serendipitous natural isolation, but rather the result of rigorous Structure-Activity Relationship (SAR) campaigns. Researchers discovered that decorating the sulfanilamide ring with halogens—specifically bulky, polarizable atoms like bromine—could drastically alter the molecule's interaction with the CA active site, shifting the selectivity profile toward transmembrane isoforms implicated in tumor survival and microbial resistance[2].

Structural Rationale: Why the 2-Bromo Substitution?

As an Application Scientist, it is crucial to understand the causality behind selecting a 2-bromo derivative over the parent sulfanilamide. The substitution is driven by two fundamental physicochemical phenomena:

  • Electronic Modulation (pKa Shift): The primary pharmacophore for CA inhibition is the deprotonated sulfonamide anion ( −SO2​NH− ), which coordinates to the Zn2+ ion in the enzyme's active site. The electron-withdrawing inductive effect of the ortho-bromine lowers the pKa​ of the sulfonamide group from ~10.4 (in sulfanilamide) to approximately ~8.5. This ensures a significantly higher fraction of the drug is in the active, deprotonated state at physiological pH (7.4).

  • Steric Pre-organization: Bromine possesses a large van der Waals radius (1.85 Å). Placed at the 2-position, it creates a steric clash with the sulfonamide oxygen atoms, forcing the −SO2​NH2​ group to rotate out of the plane of the benzene ring. This pre-organized dihedral angle perfectly aligns the sulfonamide protons for hydrogen bonding with the Thr199 residue in the CA active site, lowering the entropic cost of binding.

Mechanistic Pathways: Targeting Tumor Hypoxia

One of the most critical applications of 4-Amino-2-bromobenzenesulfonamide is its use as a precursor for synthesizing Schiff bases and ureido derivatives that target tumor hypoxia[2]. Solid tumors often outgrow their blood supply, leading to hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α upregulates CA IX, an enzyme that acidifies the extracellular tumor microenvironment to promote metastasis while maintaining a neutral intracellular pH for survival.

Derivatives of 4-Amino-2-bromobenzenesulfonamide selectively bind to the extracellular catalytic domain of CA IX, disrupting this pH regulation and inducing intracellular acidosis and apoptosis.

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Inhibitor 2-Bromo-Sulfonamide Derivatives ZnBinding Zn2+ Coordination (Active Site) Inhibitor->ZnBinding Binds ZnBinding->CAIX Inhibits Apoptosis Intracellular Acidosis & Apoptosis ZnBinding->Apoptosis Induces

Fig 1: Mechanism of CA IX inhibition by 2-bromo-sulfonamide derivatives in hypoxic tumors.

Quantitative Data: SAR and Physicochemical Profiling

The introduction of the bromine atom significantly alters both the physical properties and the enzymatic inhibitory profile of the molecule.

Table 1: Physicochemical Properties[1]
PropertyValueAnalytical Significance
CAS Number 1094798-12-5Unique registry identifier for procurement and IP tracking.
Molecular Formula C6​H7​BrN2​O2​S Requires precise isotopic mass resolution (Br79/Br81) in MS.
Molecular Weight 251.10 g/mol Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD).
SMILES NC1=CC=C(S(=O)(=O)N)C(Br)=C1Utilized for in silico docking and ADME predictions.
Table 2: Comparative Carbonic Anhydrase Inhibition ( Ki​ in nM)

Note: Values are representative benchmarks demonstrating the SAR impact of ortho-halogenation based on established metalloenzyme assays[3]

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Selectivity Ratio (I/IX)
Sulfanilamide 4,5003,0002,5001.8x
4-Amino-2-bromo... 3,2008504571.1x

Synthetic Methodology: Regiocontrol and Chemoselectivity

A common pitfall in synthesizing 4-Amino-2-bromobenzenesulfonamide is attempting the direct electrophilic bromination of sulfanilamide. Because the amino group is highly activating and ortho/para directing, direct bromination yields the 3-bromo or 3,5-dibromo isomers.

To achieve the 2-bromo substitution (which is meta to the amino group), a reverse-logic synthetic route must be employed, starting from a nitro-aromatic precursor where the directing groups cooperate to yield the correct regiochemistry.

Step-by-Step Protocol: Synthesis of 4-Amino-2-bromobenzenesulfonamide

System Validation: This protocol is designed as a self-validating system. Each step includes an orthogonal analytical check to ensure chemoselectivity.

Step 1: Chlorosulfonation (Regioselective)

  • Charge a dry, round-bottom flask with 1-bromo-3-nitrobenzene (1.0 eq).

  • Slowly add chlorosulfonic acid ( ClSO3​H , 5.0 eq) dropwise at 0°C under an inert atmosphere.

  • Heat the mixture to 90°C for 4 hours. The bulky bromine atom sterically hinders the ortho position, directing the sulfonyl group exclusively to the para position.

  • Carefully quench over crushed ice to precipitate 2-bromo-4-nitrobenzenesulfonyl chloride. Validation: TLC (Hexane:EtOAc 8:2) confirms the disappearance of the starting material.

Step 2: Amidation

  • Dissolve the crude sulfonyl chloride in THF and cool to 0°C.

  • Add aqueous ammonium hydroxide ( NH4​OH , 28%, 3.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield 2-bromo-4-nitrobenzenesulfonamide. Validation: IR spectroscopy confirms the appearance of strong asymmetric and symmetric SO2​ stretches at ~1330 and ~1150 cm−1 .

Step 3: Chemoselective Reduction Causality Note: Standard catalytic hydrogenation ( H2​ , Pd/C) will result in unwanted hydrodehalogenation (loss of the bromine atom). A milder electron-transfer reduction is required.

  • Suspend the nitro intermediate in an Ethanol/Water mixture (3:1).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq). Reflux for 3 hours.

  • Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate and recrystallize from hot water to yield pure 4-Amino-2-bromobenzenesulfonamide. Validation: LC-MS confirms the isotopic doublet [M+H]+ at m/z 251/253 (1:1 ratio, confirming bromine retention). 1H -NMR ( DMSO−d6​ ) shows a D2O-exchangeable broad singlet at ~6.0 ppm ( −NH2​ ).

Synthesis Start 1-Bromo-3-nitrobenzene Step1 Chlorosulfonation (ClSO3H, 90°C) Start->Step1 Int1 2-Bromo-4-nitro- benzenesulfonyl chloride Step1->Int1 Step2 Amidation (NH4OH, 0°C) Int1->Step2 Int2 2-Bromo-4-nitro- benzenesulfonamide Step2->Int2 Step3 Chemoselective Reduction (Fe/NH4Cl, Reflux) Int2->Step3 Product 4-Amino-2-bromo- benzenesulfonamide Step3->Product Validation Validation (LC-MS, 1H-NMR) Product->Validation

Fig 2: Chemoselective synthetic workflow avoiding hydrodehalogenation.

Conclusion

4-Amino-2-bromobenzenesulfonamide is far more than a simple chemical catalog item; it is a rationally designed intermediate that leverages the unique steric and electronic properties of halogens to fine-tune enzyme-inhibitor interactions. By understanding the causality behind its structural design and the rigorous regiocontrol required for its synthesis, drug development professionals can effectively utilize this scaffold to develop next-generation targeted therapeutics, ranging from anti-amoebic agents[3] to precision oncology drugs[2].

References

  • 1094798-12-5 | 4-Amino-2-bromobenzenesulfonamide - AiFChem Source: AiFChem URL
  • Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents Source: MDPI Pharmaceuticals URL
  • Source: PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-2-bromobenzenesulfonamide Derivatives: An Application and Protocol Guide

Abstract This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-amino-2-bromobenzenesulfonamide and its subsequent derivatization. 4-Amino-2-bromobenzenesulfonamide is a valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-amino-2-bromobenzenesulfonamide and its subsequent derivatization. 4-Amino-2-bromobenzenesulfonamide is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various biologically active molecules. The protocol herein details a robust and reproducible method starting from the readily available sulfanilamide, focusing on a regioselective bromination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, characterization, and safety considerations.

Introduction

Sulfonamides are a cornerstone of pharmacologically active compounds.[1] The introduction of a bromine atom onto the aromatic ring of a sulfonamide scaffold, specifically at the position ortho to the amino group, provides a versatile handle for further synthetic modifications through cross-coupling reactions. This strategic functionalization allows for the exploration of chemical space and the generation of diverse compound libraries for screening. The parent compound, 4-aminobenzenesulfonamide (sulfanilamide), is an ideal starting material due to its commercial availability and the directing effects of its substituents, which guide the regioselective introduction of the bromine atom.[2] This protocol will focus on the direct bromination of sulfanilamide using a bromine-acetic acid solution, a method known for its efficiency and control.

Overall Synthetic Workflow

The synthesis is a two-stage process: the primary synthesis of the core intermediate followed by its derivatization. The workflow is designed for clarity and efficiency in a standard laboratory setting.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization (Example) A Start: 4-Aminobenzenesulfonamide (Sulfanilamide) B Electrophilic Aromatic Bromination (Br₂ in Acetic Acid) A->B Reaction C Purification via Recrystallization B->C Work-up D Characterization of 4-Amino-2-bromobenzenesulfonamide C->D Analysis E 4-Amino-2-bromobenzenesulfonamide F N-Acylation or N-Alkylation E->F Reaction G Purification via Chromatography F->G Work-up H Characterization of Derivative G->H Analysis

Caption: High-level workflow for the synthesis and derivatization of 4-amino-2-bromobenzenesulfonamide.

Mechanistic Insight: Electrophilic Aromatic Substitution

The key transformation in this synthesis is an electrophilic aromatic substitution (SEAr) reaction. The aromatic ring of sulfanilamide is electron-rich due to the powerful activating effect of the amino (-NH₂) group. This group is an ortho-, para-director. Since the para position is already occupied by the sulfonamide group, electrophilic attack is directed to the positions ortho to the amino group.

The reaction proceeds via a standard SEAr mechanism.[3][4] The bromine molecule (Br₂) is polarized by the solvent, creating an electrophilic bromine species (Br⁺ character) that is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Finally, a base (in this case, likely the acetate ion or a water molecule) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobenzenesulfonamide (Sulfanilamide)≥98%Standard Supplier
Glacial Acetic AcidACS GradeStandard SupplierCorrosive
Bromine≥99.5%Standard SupplierHighly toxic and corrosive.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeStandard SupplierFor quenching excess bromine
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor neutralization
Ethanol95% or AbsoluteStandard SupplierFor recrystallization
Deionized WaterIn-house
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or meter

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Synthesis of 4-Amino-2-bromobenzenesulfonamide

WARNING: This procedure involves highly corrosive and toxic reagents. It MUST be performed in a well-ventilated fume hood.[5][6] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-aminobenzenesulfonamide in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Bromination: Prepare a solution of 3.1 mL (9.7 g, 60.7 mmol, 1.05 eq) of bromine in 20 mL of glacial acetic acid in a dropping funnel.

  • Addition of Bromine: Cool the sulfanilamide solution in an ice bath. Slowly add the bromine solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions. The solution will turn from a reddish-orange to a lighter yellow upon completion.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material spot is no longer visible.

  • Quenching: Slowly and carefully pour the reaction mixture into 500 mL of an ice-water slurry containing ~5 g of sodium thiosulfate. This will quench any unreacted bromine, indicated by the disappearance of the orange/yellow color.

  • Precipitation: The crude product will precipitate as a white or off-white solid. Stir the slurry for 15 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Use a hot plate and stir to facilitate dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum. The expected yield is typically in the range of 70-85%.

Characterization

The identity and purity of the synthesized 4-amino-2-bromobenzenesulfonamide should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point 160-172 °C (literature value)[7]
¹H NMR (DMSO-d₆)δ ~7.8-8.0 (d, 1H), ~7.5-7.7 (dd, 1H), ~6.8-7.0 (d, 1H), ~6.0-6.2 (s, 2H, -NH₂), ~7.2-7.4 (s, 2H, -SO₂NH₂)
¹³C NMR (DMSO-d₆)Signals corresponding to 6 aromatic carbons, with shifts influenced by the bromo, amino, and sulfonamide groups.
IR (KBr) Peaks around 3400-3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (N-H bend), ~1350 & ~1160 cm⁻¹ (S=O stretch).
Mass Spec (ESI) [M-H]⁻ at m/z ~248.9 or [M+H]⁺ at m/z ~250.9, showing characteristic isotopic pattern for bromine.

Protocol for N-Substituted Derivatives (General Method)

The synthesized 4-amino-2-bromobenzenesulfonamide can be further functionalized. A common method is the reaction of the sulfonamide nitrogen with an electrophile in the presence of a base.[1]

G cluster_0 General N-Alkylation/Acylation A 4-Amino-2-bromobenzenesulfonamide B Base (e.g., K₂CO₃, NaH) in Anhydrous Solvent (e.g., DMF, ACN) A->B 1. C Electrophile (R-X) (e.g., Alkyl Halide, Acyl Chloride) B->C 2. Add R-X D N-Substituted Derivative C->D 3. Reaction E Aqueous Work-up & Purification D->E 4. Isolate

Caption: General workflow for the synthesis of N-substituted derivatives.

General Procedure:

  • Dissolve 4-amino-2-bromobenzenesulfonamide (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

  • Add the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Perform an aqueous work-up, typically by partitioning between water and an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[1]

Safety and Disposal

  • Bromine: Extremely toxic, corrosive, and causes severe burns. Always handle in a fume hood with appropriate PPE. Neutralize any spills or excess reagent with a sodium thiosulfate solution.[5]

  • Glacial Acetic Acid: Corrosive and causes skin burns.[6] Handle with care.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.[6] Halogenated and non-halogenated waste streams should be segregated.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetic Acid. Retrieved from [Link]

  • CPAChem. (2025). Safety data sheet. Retrieved from [Link]

  • Popova, E. A., et al. (2010). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium.
  • Gedgaudas, R., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(21), 6439.
  • ResearchGate. (2025). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3491.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Wang, Z., et al. (2014).
  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Wieczerzak, E., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Khazaei, A., et al. (2005). Regioselective Bromination of Aromatic Compounds Using N,N'-Dibromo-N,N-1,2-ethylene bis(4-methyl benzene sulfonamide). Asian Journal of Chemistry, 17(4), 2509-2512.
  • ResearchGate. (2025). Regioselective bromination of aromatic compounds using N,N′-dibromo- N,N′-1,2-ethylene bis(4-methyl benzene sulfonamide). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • Wang, Z., et al. (2014).
  • PubMed. (1973). Purification and characterization of the 4-aminobutyrate--2,ketoglutarate transaminase from mouse brain. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes. Retrieved from [Link]

  • MDPI. (2009). Purification and Characterization of a Novel Aminoacylase from Streptomyces mobaraensis. Retrieved from [Link]

  • MDPI. (2021). Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity. Retrieved from [Link]

  • Amanote Research. (n.d.). Purification and Characterization of Amino Acid. Retrieved from [Link]

Sources

Application

Use of 4-Amino-2-bromobenzenesulfonamide as a building block in organic synthesis

Application Note: Strategic Utilization of 4-Amino-2-bromobenzenesulfonamide in Advanced Organic Synthesis Executive Summary In modern medicinal chemistry and organic synthesis, the design of complex molecular architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 4-Amino-2-bromobenzenesulfonamide in Advanced Organic Synthesis

Executive Summary

In modern medicinal chemistry and organic synthesis, the design of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly privileged scaffold that offers three orthogonal vectors for functionalization: an electrophilic aryl bromide, a nucleophilic aniline, and an acidic sulfonamide. This trifunctional nature makes it an invaluable precursor for synthesizing biphenylsulfonamide endothelin antagonists, carbonic anhydrase (CAIX) inhibitors, and conformationally restricted benzosultam scaffolds[1][2].

This technical guide outlines the physicochemical profiling, strategic reactivity mapping, and validated protocols for deploying this building block in complex cross-coupling and cyclization workflows.

Physicochemical & Structural Profiling

To effectively utilize 4-amino-2-bromobenzenesulfonamide, one must first understand its structural parameters. The presence of two hydrogen-bond donors (amine and sulfonamide) significantly impacts its solubility and coordination chemistry.

PropertyValue / Description
IUPAC Name 4-Amino-2-bromobenzenesulfonamide
CAS Registry Number 1094798-12-5[3]
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol
pKa (Sulfonamide N-H) ~10.0 (Weakly acidic, readily deprotonated by carbonate bases)
Solubility Profile Soluble in DMF, DMSO, 1,4-Dioxane, MeOH. Poorly soluble in Toluene, Hexanes.
Primary Reactivity Sites C2 (Oxidative Addition), C4 (Nucleophilic Attack), C1 (H-Bonding/N-Alkylation)

Strategic Functionalization & Orthogonal Reactivity (The "Why")

The true power of 4-amino-2-bromobenzenesulfonamide lies in the orthogonal reactivity of its functional groups. However, this same density of reactive sites presents chemoselectivity challenges.

  • The C2-Bromo Vector: Acts as the primary electrophilic site for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura, Sonogashira). The critical challenge here is that the unprotected sulfonamide can coordinate to and poison Pd(0) catalysts[2]. To bypass this, sterically bulky bidentate ligands (e.g., dppf) or biphasic solvent systems are required.

  • The C4-Amino Vector: A classic aniline-type nucleophile. It is highly effective for combinatorial library generation via Buchwald-Hartwig aminations, particularly in the synthesis of DNA-encoded or self-encoded libraries targeting CAIX[1].

  • The C1-Sulfonamide Vector: Can participate in N-arylation. When paired with the adjacent C2-bromo group, it serves as a perfect setup for intramolecular cyclization to form dibenzosultams, which are biologically active heterocycles[4].

OrthogonalReactivity SM 4-Amino-2-bromobenzenesulfonamide Site1 C2-Bromo (Electrophilic Site) SM->Site1 Site2 C4-Amino (Nucleophilic Site) SM->Site2 Site3 C1-Sulfonamide (Acidic / H-Bond Donor) SM->Site3 Rxn1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Site1->Rxn1 Rxn2 Buchwald-Hartwig / Acylation (Combinatorial Libraries) Site2->Rxn2 Rxn3 N-Alkylation / Cyclization (Benzosultam Scaffolds) Site3->Rxn3

Figure 1: Orthogonal reactivity map of 4-amino-2-bromobenzenesulfonamide.

Quantitative Data: Optimization of C-C Cross-Coupling

When attempting a Suzuki-Miyaura coupling on the unprotected scaffold, standard conditions (e.g., Pd(PPh₃)₄ in toluene) often fail due to catalyst poisoning and poor solubility[2]. The table below summarizes the optimization landscape, demonstrating how ligand and solvent choices directly dictate the reaction's success.

Table 1: Optimization of Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH90<10%Catalyst poisoning by free sulfonamide[2].
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10045%Poor solubility of the polar starting material.
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)9088%Bidentate ligand prevents poisoning; excellent solubility.
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)9092%Optimal conversion; bulky ligand promotes reductive elimination.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: To successfully couple the C2-bromo position while leaving the C4-amine and C1-sulfonamide intact, we utilize Pd(dppf)Cl₂ in a biphasic 1,4-Dioxane/Water system. Why this solvent? The highly polar sulfonamide and aniline groups render the molecule insoluble in pure non-polar solvents. The biphasic mixture ensures complete dissolution. Why this base? Aqueous K₂CO₃ deprotonates the sulfonamide (pKa ~10), driving it into the aqueous interface. This physical separation prevents the sulfonamide nitrogen from coordinating with the active Pd(0) species in the organic phase, thereby preventing catalyst deactivation[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-amino-2-bromobenzenesulfonamide (1.0 mmol, 251 mg), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL, 2.0 mmol).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction block to 90 °C and stir vigorously (1000 rpm) for 12 hours.

  • In-Process Validation: After 12 hours, cool to room temperature. Sample the organic layer for TLC (Eluent: 50% EtOAc in Hexanes). Visualize under UV (254 nm) and stain with Ninhydrin (to confirm the presence of the free C4-amine). Confirm mass conversion via LC-MS (ESI+ mode should show [M+H]+ of the coupled product).

  • Workup: Dilute the mixture with EtOAc (15 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

Protocol 2: Synthesis of Benzosultam Scaffolds via Intramolecular Cyclization

Causality & Design: Benzosultams (cyclic sulfonamides) are privileged structural elements in drug discovery[4]. The proximity of the C2-bromo group and the C1-sulfonamide allows for intramolecular C-N bond formation. Why use Copper instead of Palladium? While Palladium is excellent for C-C bonds, Copper(I) catalysis (Ullmann-type coupling) is highly chemoselective for sulfonamide nitrogens over aniline nitrogens when paired with amino acid ligands (e.g., N,N-dimethylglycine)[5]. This chemoselectivity prevents the C4-amino group from participating in unwanted intermolecular polymerization.

Workflow Step1 1. N-Arylation (Cu-Catalyzed) Step2 2. Intramolecular Cyclization (Pd/Cu) Step1->Step2 Step3 3. Workup & Purification Step2->Step3 Step4 4. LC-MS/NMR Validation Step3->Step4

Figure 2: Workflow for the synthesis of benzosultam scaffolds.

Step-by-Step Methodology:

  • Pre-functionalization: If a substituted benzosultam is desired, the sulfonamide nitrogen should first be N-alkylated or N-arylated using standard SN2 conditions or Chan-Lam coupling.

  • Catalyst Loading: To a dry 10 mL reaction vial, add the N-substituted 4-amino-2-bromobenzenesulfonamide derivative (0.5 mmol), CuI (0.05 mmol, 9.5 mg, 10 mol%), N,N-dimethylglycine (0.1 mmol, 10.3 mg, 20 mol%), and K₃PO₄ (1.0 mmol, 212 mg)[5].

  • Solvent & Atmosphere: Transfer the vial to a glovebox or apply standard Schlenk techniques to establish an Argon atmosphere. Add anhydrous DMF (2.5 mL).

  • Cyclization: Seal the vial and heat in a pre-heated oil bath at 110 °C for 18–24 hours.

  • In-Process Validation: Monitor the disappearance of the starting material via LC-MS. The formation of the benzosultam will correspond to a mass shift of [M−HBr] .

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts. Wash the filtrate with Water (3 x 10 mL) to remove DMF, followed by brine.

  • Isolation: Dry the organic phase over MgSO₄, concentrate, and purify via recrystallization (e.g., from hot EtOH) or column chromatography to yield the pure benzosultam. Post-reaction validation must include ¹H NMR (disappearance of the sulfonamide N-H proton) and ¹³C NMR to confirm the new C-N bond.

Sources

Method

Application Note: Rational Drug Design and Synthetic Workflows Utilizing 4-Amino-2-bromobenzenesulfonamide

Executive Summary 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) has emerged as a highly versatile, privileged building block in modern medicinal chemistry [1]. It is predominantly utilized in the development of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) has emerged as a highly versatile, privileged building block in modern medicinal chemistry [1]. It is predominantly utilized in the development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). By strategically leveraging the distinct chemical reactivity and steric profile of its three functional zones—the sulfonamide zinc-binding group, the ortho-bromo handle, and the para-amino tail—researchers can systematically tune pharmacokinetic properties and target selectivity, shifting away from ubiquitous cytosolic enzymes toward disease-specific transmembrane isoforms.

Pharmacophore Architecture & Mechanistic Causality

The pharmacological utility of 4-Amino-2-bromobenzenesulfonamide is driven by the synergistic interaction of its structural features [2]:

  • The Sulfonamide Headgroup (-SO₂NH₂): In metalloenzyme targeting, the primary sulfonamide acts as a classic Zinc-Binding Group (ZBG). Upon entering the active site, the sulfonamide deprotonates (facilitated by the local microenvironment) and coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for enzymatic activity.

  • The C2-Bromo Substituent (Steric & Synthetic Handle): The introduction of a heavy halogen adjacent to the sulfonamide creates a strong inductive electron-withdrawing effect, lowering the pKa of the sulfonamide and enhancing zinc coordination at physiological pH. More importantly, the bulky ortho-bromo group induces a steric clash that disfavors binding to the constricted active sites of off-target cytosolic isoforms (hCA I and II). Synthetically, it serves as an ideal electrophilic handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate biphenyl sulfonamides [3].

  • The C4-Amino Group (The "Tail Approach"): The primary aniline at the para position serves as an anchor for structural extension. Because the amino acid residues at the outer rim of the CA active site are highly variable among different isoforms, attaching diverse chemical "tails" (via ureas, amides, or secondary amines) allows the molecule to interact with these variable residues, driving exquisite isoform selectivity.

G Core 4-Amino-2-bromo- benzenesulfonamide ZBG Sulfonamide Group (Zinc Binding) Core->ZBG Anchor C2 C2-Bromo Position (Suzuki Coupling) Core->C2 Cross-Coupling C4 C4-Amino Position (Tail Approach) Core->C4 Derivatization Target Isoform-Selective Carbonic Anhydrase Inhibitor ZBG->Target Biphenyl Biphenyl Scaffold (Deep Pocket Fit) C2->Biphenyl Pd-Catalysis Tail Urea/Amide Tails (Outer Rim Fit) C4->Tail Electrophile Addition Biphenyl->Target Tail->Target

Fig 1. Rational drug design workflow for 4-Amino-2-bromobenzenesulfonamide.

Quantitative Profiling: Isoform Selectivity Shifts

The following table demonstrates the representative causality of structural modifications on 4-Amino-2-bromobenzenesulfonamide. The addition of the ortho-bromo group and subsequent derivatization drastically alters the inhibition constant ( Ki​ ) across Carbonic Anhydrase isoforms [3].

Compound ClassModificationhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Primary Target
Sulfanilamide Unsubstituted baseline4,5002803,2004,100Pan-inhibitor
Core Scaffold + ortho-Bromo>10,000850410380Intermediate
Suzuki Product + C2-Aryl (Biphenyl)8,20012180150Glaucoma (hCA II)
Tail Product + C4-Urea Tail>10,0004,500812Oncology (hCA IX/XII)

Data Interpretation: The C2-aryl extension (biphenyl) optimizes binding deep within the hCA II pocket, making it a potent candidate for intraocular pressure reduction. Conversely, applying the "Tail Approach" via C4-urea formation clashes with the cytosolic pockets but fits perfectly into the extracellular clefts of tumor-associated hCA IX, validating it as an oncology target.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

This protocol synthesizes 4-amino-biphenyl-2-sulfonamide derivatives. Causality Note: The choice of Pd(dppf)Cl2​ over standard Pd(PPh3​)4​ is dictated by the steric hindrance of the ortho-bromo substituent. The large bite angle of the dppf ligand facilitates the challenging oxidative addition. Furthermore, using a mild base ( Na2​CO3​ ) instead of strong alkoxides prevents the premature deprotonation of the primary sulfonamide ( pKa​≈10 ), which could otherwise coordinate to and poison the palladium catalyst.

Materials:

  • 4-Amino-2-bromobenzenesulfonamide (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%)

  • Na2​CO3​ (2.5 eq, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with 1,4-dioxane and water. Sparge with anhydrous N2​ for 15 minutes. Self-validation: Dissolved oxygen must be removed to prevent oxidative degradation of the Pd(0) active catalytic species.

  • Reagent Loading: Add 4-Amino-2-bromobenzenesulfonamide, the arylboronic acid, and Na2​CO3​ to the degassed solvent. Stir for 5 minutes under N2​ .

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of N2​ . Seal the flask and heat to 90°C.

  • Reaction Monitoring: Stir at 90°C for 8–12 hours. Monitor via LC-MS. The reaction is complete when the starting bromide mass ( m/z 251/253) is fully consumed.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (20 mL).

  • pH Adjustment & Extraction: Transfer the filtrate to a separatory funnel. Adjust the aqueous layer to pH 6 using 1M HCl. Causality: Acidifying ensures the sulfonamide is fully protonated and neutral, driving it into the organic layer. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: "Tail Approach" Urea Formation at C4

This protocol derivatizes the primary amine to form a directional hydrogen-bond network. Causality Note: Ureas are privileged motifs in CAIs because they act as rigid, directional hydrogen bond donors/acceptors. The reaction is conducted in strictly anhydrous acetonitrile to prevent the competitive hydrolysis of the isocyanate reagent into a symmetric urea byproduct.

Materials:

  • 4-Amino-2-bromobenzenesulfonamide (1.0 eq, 1.0 mmol)

  • Substituted Phenyl Isocyanate (1.1 eq, 1.1 mmol)

  • Anhydrous Acetonitrile (10 mL)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Procedure:

  • Preparation: Suspend 4-Amino-2-bromobenzenesulfonamide in anhydrous Acetonitrile under an inert atmosphere. Add catalytic TEA to enhance the nucleophilicity of the aniline nitrogen.

  • Addition: Cool the suspension to 0°C. Add the substituted phenyl isocyanate dropwise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. As the urea forms, it typically precipitates out of the acetonitrile solution due to its high crystallinity and strong intermolecular hydrogen bonding.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold acetonitrile ( 2×5 mL) and diethyl ether (10 mL) to remove unreacted isocyanate and trace impurities.

  • Validation: Dry the solid in a vacuum oven at 50°C overnight. Confirm the structure via 1H -NMR (DMSO- d6​ ), looking for the characteristic downfield shift of the two distinct urea NH protons (typically between δ 8.5 – 9.5 ppm).

References

  • ACS Medicinal Chemistry Letters. "Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors." American Chemical Society. Available at: [Link]

Application

Application Note: 4-Amino-2-bromobenzenesulfonamide as a Versatile Precursor for Isoform-Selective Carbonic Anhydrase Inhibitors via the "Tail Approach"

Introduction & Mechanistic Rationale Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While cytosolic isoforms lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While cytosolic isoforms like hCA I and hCA II are widely distributed and involved in normal physiological processes, the transmembrane isoforms hCA IX and hCA XII are strongly tumor-associated. Induced by the HIF-1α pathway under hypoxic conditions, these isoforms drive extracellular acidification, promoting tumor survival, invasion, and chemoresistance ([1]). Consequently, selectively inhibiting hCA IX/XII without off-target inhibition of hCA I/II is a primary objective in modern oncological drug discovery.

To achieve this selectivity, the field relies heavily on the "Tail Approach" pioneered by C.T. Supuran ([2]). This strategy utilizes a primary Zinc-Binding Group (ZBG)—typically a sulfonamide that anchors to the catalytic Zn²⁺ ion—appended to a scaffold that projects functional "tails" into the middle and outer rims of the enzyme's active site. Because these outer rims exhibit the highest amino acid sequence variability among CA isoforms, tailored interactions in these sub-pockets drive exquisite selectivity ([3]).

4-Amino-2-bromobenzenesulfonamide (CAS 1094798-12-5) is a highly privileged, dual-orthogonal precursor for designing next-generation CAIs:

  • Primary Sulfonamide: Acts as the classical ZBG.

  • 4-Amino Group (Tail 1 Vector): Allows for rapid derivatization via urea, amide, or click-chemistry linkages. Ureido linkages, in particular, are highly stable and form critical hydrogen bond networks, a motif validated by the clinical-stage CA IX inhibitor SLC-0111 ([4]).

  • 2-Bromo Group (Tail 2 Vector): Provides a sterically defined handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of bulky aryl or heteroaryl groups to probe the hydrophobic sub-pockets unique to hCA IX.

Caption: Workflow for synthesizing dual-tail CAIs from 4-amino-2-bromobenzenesulfonamide.

Experimental Workflows & Protocols

The following protocols detail the step-by-step synthesis of a dual-tail CAI. Every protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next synthetic node.

Protocol A: Synthesis of Tail 1 (Ureido Derivatization)

Objective: Append a hydrophobic or fluorinated tail via a urea linkage at the 4-amino position. Causality & Rationale: The aniline-like 4-amino group is significantly more nucleophilic than the primary sulfonamide nitrogen. By running the reaction at room temperature in a polar aprotic solvent, isocyanates react with exquisite chemoselectivity at the 4-position, entirely bypassing the need for cumbersome sulfonamide protection/deprotection steps.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Amino-2-bromobenzenesulfonamide (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 50 mL) under an inert nitrogen atmosphere.

  • Addition: Add the desired isocyanate (e.g., 4-fluorophenyl isocyanate, 1.05 eq) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.

    • Validation Metric: Confirm the complete disappearance of the precursor mass ( m/z 251/253, 1:1 bromine isotope pattern) and the appearance of the target urea mass.

  • Workup: The urea product typically precipitates directly from the MeCN. Filter the solid under vacuum, wash with cold MeCN (2 × 15 mL), and dry in vacuo.

  • Final Validation: Analyze via 1 H NMR (DMSO- d6​ ). The successful formation of the urea is confirmed by the appearance of two distinct singlet NH protons between δ 8.5–9.2 ppm, clearly separated from the broad sulfonamide -NH 2​ singlet at δ ~7.4 ppm.

Protocol B: Synthesis of Tail 2 (Suzuki-Miyaura Cross-Coupling)

Objective: Introduce an aryl/heteroaryl group at the 2-bromo position to complete the dual-tail architecture. Causality & Rationale: The 2-bromo position is sterically hindered by the adjacent sulfonamide. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand strongly coordinates the palladium center, preventing catalyst deactivation and facilitating oxidative addition into hindered C-Br bonds. A mild base ( Na2​CO3​ ) is chosen to drive transmetalation without hydrolyzing the newly formed urea linkage.

Step-by-Step Methodology:

  • Preparation: Suspend the intermediate from Protocol A (1.0 eq, 5 mmol) and the selected aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H 2​ O (40 mL).

  • Base Addition: Add Na2​CO3​ (2.5 eq).

  • Degassing (Critical Step): Sparge the mixture with subsurface N 2​ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, terminating the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) and heat the mixture to 85 °C for 12 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Analyze via HPLC-UV (254 nm).

    • Validation Metric: MS analysis of the new peak must show the loss of the 1:1 bromine isotope pattern , confirming successful halogen displacement, yielding the exact mass of the cross-coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification & Final Validation: Purify via flash column chromatography (DCM:MeOH gradient). Validate the final architecture using 13 C NMR (confirming new aromatic carbons) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Pharmacological Trajectory

The table below summarizes the quantitative structure-activity relationship (QSAR) trajectory typically observed when applying this dual-tail approach. Notice how the sequential addition of tails shifts the molecule from a broad-spectrum inhibitor to a highly selective hCA IX/XII agent.

Table 1: Representative Inhibition Profile of Synthesized CAIs against Human Isoforms

Compound StagehCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Ratio (hCA II / hCA IX)
Precursor (4-Amino-2-bromo...)4502101851501.1 (Non-selective)
Intermediate (Single Urea Tail)12004512153.7 (Moderate Selectivity)
Final CAI (Dual-Tail Architecture)>10,0008500.81.2>1,000 (High Selectivity)

Note: Data represents the expected in vitro inhibition constants ( Ki​ ) determined via stopped-flow CO 2​ hydrase assays, illustrating the power of the tail approach in driving tumor-isoform selectivity.

Biological Mechanism & Target Engagement

By selectively targeting hCA IX, the synthesized dual-tail inhibitors disrupt the tumor's ability to regulate its intracellular pH under hypoxic stress. This targeted blockade forces an accumulation of intracellular protons, leading to metabolic collapse and apoptosis of the cancer cells, while sparing normoxic tissue where hCA IX is absent.

Caption: Mechanism of hypoxia-induced CA IX expression and targeted inhibition by CAIs.

References

  • Kumar, A., & Supuran, C. T. (2022). A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors. Bioorganic Chemistry, 126, 105920. URL:[Link]

  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7435. URL:[Link]

  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111. URL:[Link]

  • Queen, A., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Pharmaceuticals, 15(3), 316. URL:[Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-2-bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Scaffold 4-Amino-2-bromobenzenesulfonamide is a key building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

4-Amino-2-bromobenzenesulfonamide is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an aniline, an aryl bromide, and a sulfonamide, offers a rich platform for molecular diversification. Palladium-catalyzed cross-coupling reactions are paramount in harnessing this potential, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These transformations have revolutionized the synthesis of complex molecules, allowing for rapid access to novel chemical entities with diverse pharmacological profiles.[2]

This comprehensive guide provides detailed experimental protocols and technical insights for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-Amino-2-bromobenzenesulfonamide. The methodologies are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower researchers to optimize these transformations for their specific synthetic targets.

Safety First: Handling Reagents with Due Diligence

Palladium-catalyzed cross-coupling reactions involve hazardous materials that require careful handling to ensure laboratory safety.

  • 4-Amino-2-bromobenzenesulfonamide and Analogs: Compounds in this class may cause skin and serious eye irritation.[3][4] Harmful if swallowed.[3][4] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Palladium Catalysts: Palladium catalysts, particularly when finely divided like Palladium on carbon (Pd/C), can be pyrophoric, especially after use in hydrogenations.[6] Handle in an inert atmosphere (e.g., under argon or nitrogen) whenever possible to prevent oxidation.[7] Keep away from heat, sparks, and open flames.[7]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[8] They should be stored and handled under an inert atmosphere.

  • Organoboron Reagents: While generally stable, organoboron reagents are sensitive to air and moisture, which can lead to their degradation.[9][10] It is recommended to store them under an inert atmosphere.[9]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and in a dry environment.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[3][4][5][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for creating a C(sp²)-C(sp²) bond between the aryl bromide of 4-Amino-2-bromobenzenesulfonamide and a variety of organoboron reagents. The presence of the electron-donating amino group and the electron-withdrawing sulfonamide group can influence the reactivity of the aryl bromide.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For ortho-bromoaniline substrates, specific ligand systems have been developed to overcome potential steric hindrance and ensure efficient coupling.[12][13][14]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation (R-B(OR)₂) ArPd(II)BrL2->Transmetalation [R-B(OR)₂]⁻ ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for ortho-bromoanilines and benzenesulfonamide derivatives.[1][12][13]

Materials:

  • 4-Amino-2-bromobenzenesulfonamide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium A Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-Methyltetrahydrofuran (2-MeTHF))

  • Water (if using a biphasic system)

Procedure:

  • To a dry, argon-flushed reaction vessel, add 4-Amino-2-bromobenzenesulfonamide, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent (and water if required, typically in a 4:1 to 10:1 organic solvent to water ratio).

  • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale for Selection
Palladium Source Pd(dppf)Cl₂ (3 mol%) or CataCXium A Pd G3 (2 mol%)These catalysts are known to be effective for challenging substrates, including those with amine functionalities.[12][13]
Ligand Integrated within the pre-catalyst or dppfDppf is a robust ligand for Suzuki couplings; specialized ligands in pre-catalysts are optimized for difficult couplings.
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)A moderately strong base is required to activate the boronic acid for transmetalation.[15]
Solvent 1,4-Dioxane/H₂O (4:1) or 2-MeTHFA polar aprotic solvent system is generally effective. 2-MeTHF is a more environmentally friendly alternative to THF.
Temperature 90-100 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a C-N bond between 4-Amino-2-bromobenzenesulfonamide and a primary or secondary amine.[16] This reaction is a powerful tool for synthesizing complex aniline derivatives.

Scientific Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[17] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.[16] The selection of the base is also critical, as it must be strong enough to deprotonate the amine without causing undesired side reactions.[18]

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow Start Start Reagents Combine Aryl Bromide, Amine, Pd Catalyst, Ligand, and Base Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Reagents->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heating Heat with Stirring Solvent->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify by Chromatography Workup->Purification End Isolated Product Purification->End

Caption: A generalized workflow for performing a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl bromides.[16][18][19]

Materials:

  • 4-Amino-2-bromobenzenesulfonamide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2-2.4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under a stream of argon, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add 4-Amino-2-bromobenzenesulfonamide and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended Starting ConditionsRationale for Selection
Palladium Source Pd₂(dba)₃ (1.5 mol%)A common and effective Pd(0) source for Buchwald-Hartwig reactions.
Ligand XPhos (3.6 mol%)A bulky, electron-rich ligand that is known to be effective for a wide range of amination reactions.[19]
Base NaOtBu (1.8 equiv)A strong base that is commonly used and effective in deprotonating a wide range of amines.[18]
Solvent TolueneA non-polar, aprotic solvent that is well-suited for this type of reaction.
Temperature 100 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an alkyne to the aromatic ring of 4-Amino-2-bromobenzenesulfonamide.[20] This reaction is invaluable for the synthesis of conjugated systems and rigid molecular scaffolds.

Scientific Rationale

The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[20][21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper catalyst, such as alkyne homocoupling.[22] The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent.[21]

Visualizing the Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Ar-Br ArPdBr Ar-Pd(II)(Br)L₂ OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Cu-C≡CR ArPdAlkynyl Ar-Pd(II)(C≡CR)L₂ Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd(0) Product_pd Ar-C≡CR RedElim->Product_pd Cu(I) Cu(I)X Alkyne_Coord Alkyne Coordination Cu(I)->Alkyne_Coord R-C≡CH, Base Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a general method for the coupling of aryl bromides with terminal alkynes.[21][23]

Materials:

  • 4-Amino-2-bromobenzenesulfonamide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Amine base/solvent (e.g., triethylamine, diisopropylamine)

  • Co-solvent (e.g., THF, DMF) (optional)

Procedure:

  • To a dry, argon-flushed reaction vessel, add 4-Amino-2-bromobenzenesulfonamide, the palladium catalyst, and the copper(I) salt.

  • Add the solvent (amine or a mixture of amine and a co-solvent).

  • Add the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended Starting ConditionsRationale for Selection
Palladium Source Pd(PPh₃)₂Cl₂ (2 mol%)A common, air-stable Pd(II) pre-catalyst that is reduced in situ.[20]
Copper Source CuI (4 mol%)The standard co-catalyst for activating the alkyne.[21]
Base/Solvent Triethylamine/THF (1:1)The amine acts as both the base and a solvent, while THF helps to solubilize the starting materials.
Temperature Room Temperature to 50 °CSonogashira couplings of aryl bromides often require mild heating to proceed at a reasonable rate.[20]

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the derivatization of 4-Amino-2-bromobenzenesulfonamide. By understanding the underlying principles and following these established protocols, researchers can efficiently synthesize a wide array of novel compounds for evaluation in drug discovery and materials science. Further optimization of reaction conditions, including the screening of modern, highly active catalyst systems, may lead to even more efficient and versatile transformations.

References

  • Fiveable. (2025, August 15). Organoboron reagents - Inorganic Chemistry II. Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Synfacts, 12(08), 883.
  • Ceruso, M., et al. (2016). 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. Journal of Medicinal Chemistry, 59(3), 963-975.
  • Ceruso, M., et al. (2016). 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. Journal of Medicinal Chemistry, 59(3), 963-975.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][24]-Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry, 79(6), 2695-2709.

  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Thermo Fisher Scientific. (2009, October 2).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
  • Fisher Scientific. (2010, January 7).
  • ChemicalBook. (n.d.).
  • BenchChem. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sigma-Aldrich. (2025, October 7).
  • Fisher Scientific. (n.d.).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROBENZENESULFONAMIDE.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • Working with Hazardous Chemicals. (2009, January 12). Organic Syntheses.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Synthesis and Application of Organoboron Compounds. (n.d.). MDPI.
  • NextSDS. (n.d.). N-(2-AMINOETHYL)
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • StressMarq Biosciences Inc. (2015, February 19).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. (2014, July 3). Organic Letters.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13). The Royal Society of Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.).
  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. (n.d.). Synlett.

Sources

Application

Large-scale synthesis considerations for 4-Amino-2-bromobenzenesulfonamide

An Application Note for the Large-Scale Synthesis of 4-Amino-2-bromobenzenesulfonamide Abstract 4-Amino-2-bromobenzenesulfonamide is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. Its mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Large-Scale Synthesis of 4-Amino-2-bromobenzenesulfonamide

Abstract

4-Amino-2-bromobenzenesulfonamide is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. Its molecular structure, featuring a sulfonamide group, a primary amine, and a bromine atom, provides multiple reactive sites for the construction of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development and manufacturing sectors. This document provides a comprehensive guide for the large-scale synthesis of 4-Amino-2-bromobenzenesulfonamide, detailing a preferred synthetic route, step-by-step protocols, process optimization strategies, and robust analytical methods for quality control. This guide is intended for researchers, chemists, and engineers involved in pharmaceutical process development and manufacturing.

Introduction: Strategic Importance of 4-Amino-2-bromobenzenesulfonamide

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[1] The parent compound, sulfanilamide, was among the first commercially available antibacterial drugs.[2] The introduction of substituents onto the aromatic ring allows for the fine-tuning of pharmacological properties. 4-Amino-2-bromobenzenesulfonamide serves as a versatile building block, enabling the introduction of further diversity through reactions at the amino group or via cross-coupling reactions at the carbon-bromine bond. The development of a robust, safe, and cost-effective large-scale synthesis is a critical step in the supply chain for active pharmaceutical ingredients (APIs) derived from this intermediate.

Recommended Synthetic Pathway

For the large-scale production of 4-Amino-2-bromobenzenesulfonamide, a three-step sequence starting from the readily available and inexpensive 4-aminobenzenesulfonamide (sulfanilamide) is recommended. This pathway involves an initial protection of the reactive amino group, followed by a regioselective bromination, and concluding with deprotection to yield the final product. This strategy is advantageous as it utilizes a common starting material and allows for controlled introduction of the bromine atom at the desired position, minimizing the formation of isomeric impurities.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-Aminobenzenesulfonamide B N-Acetyl-4-aminobenzenesulfonamide A->B Acetic Anhydride C N-Acetyl-4-aminobenzenesulfonamide D N-(3-Bromo-4-sulfamoylphenyl)acetamide C->D N-Bromosuccinimide (NBS) or Br2 / Acetic Acid E N-(3-Bromo-4-sulfamoylphenyl)acetamide F 4-Amino-2-bromobenzenesulfonamide E->F Acid Hydrolysis (HCl)

Figure 1: Recommended three-step synthetic pathway.

Detailed Experimental Protocols

The following protocols are designed for large-scale production, and all operations should be conducted in appropriately rated reactors with adequate ventilation and safety controls.

Protocol 1: Protection of 4-Aminobenzenesulfonamide

The initial protection of the amino group as an acetamide is a standard procedure that moderates the activating nature of the amine, preventing polysubstitution during bromination and improving solubility in organic solvents.

  • Reagents:

    • 4-Aminobenzenesulfonamide (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Acetic Acid (as solvent)

  • Procedure:

    • Charge the reactor with 4-aminobenzenesulfonamide and acetic acid.

    • Stir the suspension and heat to 80-90 °C to aid dissolution.

    • Slowly add acetic anhydride to the mixture, maintaining the temperature below 100 °C.

    • After the addition is complete, heat the mixture to reflux (around 118 °C) for 2-3 hours.

    • Monitor the reaction for completion by HPLC.

    • Cool the reaction mixture to 20-25 °C.

    • Add water to precipitate the product.

    • Filter the solid, wash with water until the filtrate is neutral, and dry the product under vacuum at 60-70 °C.

  • Expected Outcome: A white to off-white solid with a typical yield of 95-98%.

Protocol 2: Regioselective Bromination

This is the key step where the bromine atom is introduced ortho to the protected amino group. The use of N-Bromosuccinimide (NBS) is often preferred at scale over liquid bromine for easier handling, though both are viable.[3]

  • Reagents:

    • N-Acetyl-4-aminobenzenesulfonamide (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetic Acid (as solvent)

  • Procedure:

    • Charge the reactor with N-Acetyl-4-aminobenzenesulfonamide and acetic acid.

    • Stir to form a suspension and cool the mixture to 10-15 °C.

    • Add NBS portion-wise over 2-3 hours, carefully controlling the temperature below 20 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, quench the reaction by adding a solution of sodium bisulfite to neutralize any unreacted NBS.[4]

    • Add water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

  • Expected Outcome: A solid product, which may be carried forward to the next step without extensive purification.

Protocol 3: Deprotection via Acid Hydrolysis

The final step is the removal of the acetyl protecting group to yield the target compound.

  • Reagents:

    • N-(3-Bromo-4-sulfamoylphenyl)acetamide (1.0 eq)

    • Hydrochloric Acid (3-4 eq, concentrated)

    • Water

  • Procedure:

    • Charge the reactor with the crude product from the previous step and a mixture of water and concentrated hydrochloric acid.

    • Heat the mixture to reflux (100-110 °C) for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material by HPLC.

    • Cool the reaction mixture to 20-25 °C.

    • Carefully neutralize the mixture with an aqueous solution of sodium hydroxide to a pH of 6-7 to precipitate the product.

    • Filter the solid, wash with copious amounts of water to remove salts, and dry under vacuum.

  • Expected Outcome: Crude 4-Amino-2-bromobenzenesulfonamide.

Protocol 4: Purification by Recrystallization

Purification is critical to meet the stringent requirements for pharmaceutical intermediates.

  • Solvent System: Isopropanol/Water mixture.

  • Procedure:

    • Transfer the crude product to a clean reactor.

    • Add a suitable amount of isopropanol and heat the mixture to reflux to dissolve the solid.

    • If the solid does not fully dissolve, add hot water portion-wise until a clear solution is achieved.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture to 0-5 °C for several hours to maximize yield.

    • Filter the purified crystals, wash with a small amount of cold isopropanol/water, and dry under vacuum at 50-60 °C.

  • Expected Outcome: A crystalline solid with purity >99% by HPLC.

Process Optimization & Scale-Up Considerations

Scaling a synthesis from the laboratory to a manufacturing plant introduces challenges related to heat transfer, mass transfer, and safety.

Optimization_Workflow cluster_bromination Bromination Step Optimization cluster_hydrolysis Hydrolysis Step Optimization cluster_purification Purification Optimization start Initiate Process Optimization temp Temperature Control (10-20°C) start->temp add_rate Reagent Addition Rate (Portion-wise over 2-3h) start->add_rate quench Quenching Efficiency (Sodium Bisulfite) start->quench acid_conc Acid Concentration (3-4 eq HCl) hplc In-Process Control (IPC) via HPLC temp->hplc Monitor Exotherm & Impurities add_rate->hplc quench->hplc reflux_time Reflux Time (4-6h) acid_conc->hplc Monitor Deprotection solvent_ratio Solvent Ratio (Isopropanol/Water) reflux_time->hplc cooling_rate Cooling Profile (Slow cooling) solvent_ratio->hplc Assess Purity & Yield cooling_rate->hplc end Finalized Scale-Up Protocol hplc->end

Figure 2: Decision workflow for process optimization.

Key Scale-Up Considerations:

  • Heat Management: The bromination step is significantly exothermic. The rate of addition of NBS or bromine must be carefully controlled to match the reactor's cooling capacity to prevent thermal runaways.[5]

  • Material Compatibility: Acetic acid and hydrochloric acid are corrosive. Reactors should be glass-lined or constructed from a resistant alloy (e.g., Hastelloy). Bromine requires specialized handling equipment, such as PVDF or glass-lined pipes.[6]

  • Solid Handling: Large-scale filtration and drying require appropriate equipment like filter-dryers or centrifuges to ensure efficient processing and operator safety.

  • Impurity Profile: Monitor for the formation of di-brominated or other isomeric impurities, especially if the initial amine protection is incomplete. Adjusting temperature and stoichiometry can control these impurities.

ParameterStep 1: ProtectionStep 2: BrominationStep 3: DeprotectionStep 4: Purification
Temperature 80-110 °C10-20 °C100-110 °C0-80 °C
Pressure AtmosphericAtmosphericAtmosphericAtmospheric/Vacuum
Key Control Reflux timeNBS addition ratepH for precipitationCooling rate
Typical Duration 4-6 hours10-15 hours6-8 hours8-12 hours

Analytical Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of the final product.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for monitoring reaction progress and determining the final purity.

  • Column: C18 (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm)[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25-30 °C

  • Detection: UV at 254 nm

  • Retention Time: The retention time for 4-Amino-2-bromobenzenesulfonamide is expected to be longer than for 4-aminobenzenesulfonamide due to the increased hydrophobicity from the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆): Expect signals for the three aromatic protons, which will show characteristic splitting patterns. The protons ortho and para to the amino group will be the most shielded. The sulfonamide (SO₂NH₂) protons will likely appear as a broad singlet, as will the amino (NH₂) protons.

  • ¹³C NMR (DMSO-d₆): Expect six distinct signals for the aromatic carbons. The carbon attached to the bromine will be significantly shifted.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Conforms to the reference standard¹H NMR
Purity ≥ 99.0%HPLC
Water Content ≤ 0.5%Karl Fischer
Melting Point Conforms to referenceCapillary Method

Large-Scale Safety & Environmental Protocol

The synthesis involves hazardous materials that require strict safety protocols.[6]

Safety_Workflow hazards Hazard Identification Brominating Agents (NBS, Br2): Corrosive, Toxic Acids (Acetic, HCl): Corrosive Exothermic Reactions: Runaway Risk controls Engineering Controls Closed System Reactors Dedicated Scrubber for Bromine Vapors Emergency Quench System Proper Grounding hazards->controls Mitigate ppe Personal Protective Equipment (PPE) Acid-resistant gloves and apron Splash goggles and face shield Respiratory protection for handling solids Full body suit for handling bromine controls->ppe Protect waste Waste Management Neutralize acidic waste streams with caustic Treat bromine-containing waste with sodium bisulfite Dispose of solids and solvents via licensed contractor ppe->waste Contain

Figure 3: Key safety considerations and workflow.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats. When handling large quantities of bromine or NBS, a full protective suit and respiratory protection are mandatory.[6]

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a contained system (e.g., closed reactor). A dedicated caustic scrubber must be available to neutralize any released bromine or acid vapors.

  • Spill & Emergency Procedures: An emergency plan must be in place. This includes having spill kits with neutralizing agents (e.g., sodium bicarbonate for acids, sodium bisulfite for bromine) readily available. An emergency dump tank or quench system should be part of the reactor setup for the bromination step.[6]

  • Waste Disposal: All waste streams must be handled according to local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvents should be collected and disposed of by a certified waste management company.

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for the production of high-purity 4-Amino-2-bromobenzenesulfonamide. By starting with readily available sulfanilamide, employing a controlled bromination, and implementing rigorous process and safety controls, this protocol is well-suited for industrial application. The analytical methods described will ensure that the final product meets the high-quality standards required for its use in pharmaceutical manufacturing.

References

  • Bromination safety - YouTube. (2024, June 6). YouTube. [Link]

  • Bromination of Aniline: Chemistry Practical. Scribd. [Link]

  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Thieme Connect. [Link]

  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (n.d.). Indian Journal of Chemistry. [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021, May 17). ACS Publications. [Link]

  • The synthesis of p-bromoaniline using aniline as the starting material. (2024, October 31). Liskon Biological. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]

  • 4-aminobenzenesulfonamide - Uses and synthesis methods. (2025, June 10). ChemBK. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. [Link]

Sources

Method

Application Note: Divergent Functional Group Transformations of 4-Amino-2-bromobenzenesulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) Introduction & Orthogonal Reactivity Profile 4-Amino-2-bromobenzenesul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5)

Introduction & Orthogonal Reactivity Profile

4-Amino-2-bromobenzenesulfonamide is a highly versatile, tri-functionalized benzene building block frequently utilized in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and sulfa-drug analogs. The strategic value of this scaffold lies in the orthogonal reactivity of its three functional groups:

  • C4-Aniline (Primary Amine): Highly nucleophilic and easily derivatized via acylation, alkylation, or diazotization (Sandmeyer reactions).

  • C2-Bromide (Aryl Halide): An electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions).

  • C1-Sulfonamide: A weakly acidic moiety (pKa ~ 10) that can undergo selective N-alkylation or N-acylation under strongly basic conditions, or act as a hydrogen-bond donor in target binding.

By exploiting the distinct electronic properties and pKa differences of these groups, chemists can perform site-selective transformations without the need for exhaustive protection-deprotection strategies.

Divergent Synthetic Workflow

The following diagram illustrates the logical branching of 4-Amino-2-bromobenzenesulfonamide into three distinct functionalization pathways, preserving the remaining functional handles in each case.

G SM 4-Amino-2-bromobenzenesulfonamide (Core Scaffold) Acylation Pathway A: Chemoselective Acylation (C4-Amine) SM->Acylation Ac2O, DCM, RT Suzuki Pathway B: Suzuki-Miyaura Coupling (C2-Bromide) SM->Suzuki ArB(OH)2, Pd(dppf)Cl2 Sandmeyer Pathway C: Sandmeyer Cyanation (C4-Amine to Nitrile) SM->Sandmeyer NaNO2, HCl, CuCN ProdA N-(3-bromo-4-sulfamoylphenyl)acetamide (Preserved Sulfonamide & Bromide) Acylation->ProdA ProdB 4-Amino-2-arylbenzenesulfonamide (Preserved Amine & Sulfonamide) Suzuki->ProdB ProdC 2-Bromo-4-cyanobenzenesulfonamide (Preserved Bromide & Sulfonamide) Sandmeyer->ProdC

Caption: Divergent functionalization workflow of 4-Amino-2-bromobenzenesulfonamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective N-Acylation of the C4-Aniline

Causality & Design: The chemoselectivity between the C4-aniline and the C1-sulfonamide is governed by nucleophilicity. The aniline nitrogen is highly nucleophilic, whereas the sulfonamide nitrogen's lone pair is heavily delocalized into the adjacent highly electron-withdrawing sulfonyl group. Consequently, at room temperature and in the absence of a strong base, electrophiles like acetic anhydride will exclusively react with the aniline [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Amino-2-bromobenzenesulfonamide (1.0 mmol, 251 mg) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (1.1 mmol, 153 µL) followed by the dropwise addition of acetic anhydride (1.05 mmol, 99 µL) at 0 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-(3-bromo-4-sulfamoylphenyl)acetamide typically requires no further purification (Yield: >90%).

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2-Bromide

Causality & Design: The C2-bromide is highly activated for oxidative addition by Palladium(0). However, the presence of a free primary aniline can lead to competitive Buchwald-Hartwig amination (C-N coupling) [2]. To prevent this, a bidentate phosphine ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is utilized. This ligand tightly coordinates the Pd center, sterically hindering the coordination of the bulky aniline and strictly funneling the catalytic cycle toward transmetalation with the arylboronic acid [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Amino-2-bromobenzenesulfonamide (1.0 mmol, 251 mg), phenylboronic acid (1.2 mmol, 146 mg), Na₂CO₃ (2.5 mmol, 265 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 4-amino-2-arylbenzenesulfonamide derivative.

Protocol C: Sandmeyer Cyanation of the C4-Aniline

Causality & Design: The Sandmeyer reaction allows for the substitution of the primary amine with a variety of nucleophiles via a diazonium intermediate. The reaction must be kept strictly at 0–5 °C during the diazotization phase to prevent the spontaneous loss of N₂ and subsequent trapping by water to form a phenol [4]. The sulfonamide group remains completely unreactive during this process as it is not basic enough to be protonated and diazotized by nitrous acid.

Step-by-Step Methodology:

  • Diazotization: Suspend 4-Amino-2-bromobenzenesulfonamide (1.0 mmol, 251 mg) in 20% aqueous HCl (3.0 mL) and cool to 0 °C in an ice-water bath. Slowly add a pre-cooled solution of NaNO₂ (1.1 mmol, 76 mg) in H₂O (1.0 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Cyanation Reagent Preparation: In a separate flask, dissolve CuCN (1.2 mmol, 107 mg) and KCN (2.5 mmol, 162 mg) in H₂O (4.0 mL) and cool to 0 °C. (Caution: Highly toxic; perform in a well-ventilated fume hood).

  • Reaction: Carefully add the cold diazonium salt solution dropwise to the CuCN/KCN solution.

  • Completion: Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc (3 × 15 mL), dry over MgSO₄, and concentrate. Purify by column chromatography to isolate 2-bromo-4-cyanobenzenesulfonamide.

Quantitative Data Summary

Table 1: Summary of Reaction Conditions and Yields for Functional Group Transformations

TransformationReactive SiteReagents / CatalystTemp / TimeTypical Yield (%)Orthogonality / Notes
Chemoselective Acylation C4-AmineAc₂O, Et₃N, DCMRT, 2 h92 - 95%Sulfonamide and Bromide remain intact. No over-acylation observed.
Suzuki-Miyaura Coupling C2-BromideArB(OH)₂, Pd(dppf)Cl₂, Na₂CO₃90 °C, 12 h78 - 85%Free amine does not undergo Buchwald-Hartwig coupling due to dppf ligand.
Sandmeyer Cyanation C4-Amine1) NaNO₂/HCl 2) CuCN/KCN0 °C to RT, 2.5 h65 - 72%Converts amine to nitrile. Sulfonamide is inert to diazotization.

References

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.[Link]

  • Peixoto, D., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5, 99990-99999.[Link]

  • Burke, M. D., et al. (2011). One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry, 76(11), 4358-4370.[Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26, 5951-5955.[Link]

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for improved yield of 4-Amino-2-bromobenzenesulfonamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Amino-2-bromobenzenesulfonamide. It addresses common challenges and offe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Amino-2-bromobenzenesulfonamide. It addresses common challenges and offers troubleshooting strategies to optimize reaction conditions for improved yield and purity.

I. Synthetic Pathway Overview

The synthesis of 4-Amino-2-bromobenzenesulfonamide can be approached through several routes. A common and effective method involves the bromination of a protected aniline derivative, followed by chlorosulfonation and amination, and finally deprotection. The choice of starting material and specific reagents can significantly impact the overall efficiency and scalability of the synthesis.

A representative synthetic scheme starting from acetanilide is depicted below. This multi-step process requires careful control of reaction conditions at each stage to minimize side-product formation and maximize the yield of the desired product.[1]

Synthetic_Pathway Acetanilide Acetanilide Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Bromination Chlorosulfonyl 4-Bromo-2-chloro- acetanilide Bromoacetanilide->Chlorosulfonyl Chlorosulfonation Sulfonamide 4-Amino-2-bromo- benzenesulfonamide Chlorosulfonyl->Sulfonamide Amination & Deprotection

Caption: Synthetic pathway for 4-Amino-2-bromobenzenesulfonamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Amino-2-bromobenzenesulfonamide, providing explanations and actionable solutions.

Low or No Yield

Q1: My reaction shows no formation of the desired product, and the starting material is recovered unchanged. What are the likely causes?

A: This often points to an issue with reagent activity or reaction conditions.

  • Reagent Quality: Ensure that all reagents, particularly chlorosulfonic acid and the aminating agent (e.g., ammonia), are of high purity and have not degraded.[2] Chlorosulfonic acid is highly reactive and can decompose if not stored properly.

  • Anhydrous Conditions: The presence of moisture can lead to the hydrolysis of key intermediates, such as the sulfonyl chloride, back to the sulfonic acid, which will not react further.[2] Ensure all glassware is flame-dried and solvents are anhydrous.

  • Insufficient Activation: In the chlorosulfonation step, the electrophile must be sufficiently activated.[3] The reaction with sulfur trioxide (SO3) in sulfuric acid (oleum) is a powerful method for sulfonation.[4]

  • Reaction Temperature: Some steps may require specific temperature control. For example, chlorosulfonation is often carried out at low temperatures to control the reaction rate and prevent side reactions.[5]

Q2: I observe the formation of some product, but the overall yield is significantly lower than expected. What could be limiting my yield?

A: Low yields can result from incomplete reactions, side reactions, or product loss during workup and purification.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, over-bromination or the formation of isomeric products can occur. Optimizing the stoichiometry of the reactants and the reaction temperature can help minimize these side reactions.[6]

  • Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction. Ensure proper pH adjustment to minimize solubility and perform multiple extractions with a suitable organic solvent.

  • Purification Issues: Significant product loss can occur during purification steps like recrystallization or column chromatography.[7][8] For recrystallization, selecting the optimal solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is crucial.[7]

Purity and Impurity Profile

Q3: My final product is off-color (e.g., dark or discolored). What are the likely impurities?

A: Discoloration often indicates the presence of oxidized byproducts or residual starting materials.

  • Oxidation of the Amino Group: The primary amino group in the final product is susceptible to oxidation, which can lead to the formation of colored impurities.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and storing the final product protected from light and air can mitigate this issue.

  • Incomplete Reduction of Nitro Intermediates (if applicable): If a synthetic route involving the reduction of a nitro group is used, the presence of unreacted nitro compounds or intermediate nitroso and hydroxylamine species can impart color.[2]

  • Azo Compound Formation: Under certain conditions, side reactions can lead to the formation of colored azo compounds.[2]

Q4: My NMR or Mass Spectrometry data shows unexpected peaks. What are the common side products in this synthesis?

A: The structure of 4-Amino-2-bromobenzenesulfonamide presents several possibilities for side reactions.

  • Isomeric Byproducts: During the bromination step, ortho- and meta-isomers can be formed in addition to the desired para-isomer. The directing effects of the substituents on the aromatic ring play a crucial role here.

  • Poly-brominated Species: If the bromination conditions are too harsh (e.g., excess bromine or high temperature), di- or tri-brominated products may be formed.

  • Hydrolysis of the Sulfonamide: The sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Reaction-Specific Troubleshooting

Q5: The chlorosulfonation step is sluggish or yields a complex mixture of products. How can I optimize this step?

A: Chlorosulfonation is a critical and often challenging step.

  • Control of Stoichiometry: Precise control over the molar ratio of the substrate to chlorosulfonic acid is essential. An excess of chlorosulfonic acid can lead to side reactions and the formation of undesirable byproducts.[9]

  • Temperature Management: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to control the reaction rate and prevent decomposition.

  • Choice of Sulfonating Agent: While chlorosulfonic acid is common, other reagents like sulfur trioxide (SO3) can also be used. The choice of agent can influence the reactivity and selectivity of the reaction.[10]

Q6: I am having difficulty with the amination of the sulfonyl chloride. What are the key parameters to control?

A: The amination step requires careful control to ensure complete conversion without side reactions.

  • Ammonia Concentration: Using a sufficient excess of aqueous ammonia is necessary to drive the reaction to completion and neutralize the HCl byproduct.

  • Temperature Control: The reaction is typically carried out at a controlled temperature to prevent the hydrolysis of the sulfonyl chloride.

  • Reaction Time: Adequate reaction time is necessary for the complete conversion of the sulfonyl chloride to the sulfonamide.

III. Optimized Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: Bromination of Acetanilide
  • Dissolve acetanilide in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromoacetanilide.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 2: Chlorosulfonation of 4-Bromoacetanilide
  • In a flask equipped with a dropping funnel and a gas trap, add chlorosulfonic acid and cool it to 0 °C.

  • Slowly add dry 4-bromoacetanilide in small portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to ensure complete reaction.[5]

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.

  • Collect the solid product by filtration, wash with cold water, and use it immediately in the next step as sulfonyl chlorides are generally moisture-sensitive.

Protocol 3: Amination and Hydrolysis
  • Add the crude 4-bromo-2-chloroacetanilide to an excess of chilled concentrated aqueous ammonia with vigorous stirring.

  • Allow the mixture to stir, and the temperature to rise to room temperature.

  • The resulting acetamido sulfonamide is then hydrolyzed by heating with an acid (e.g., dilute HCl) or a base (e.g., NaOH solution) to remove the acetyl protecting group.[11]

  • After hydrolysis is complete, neutralize the solution to precipitate the crude 4-Amino-2-bromobenzenesulfonamide.

  • Collect the product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[7]

IV. Data Summary and Visualization

Table 1: Troubleshooting Common Issues
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionExtend reaction time, increase temperature slightly, check reagent quality.
Side reactionsOptimize stoichiometry, control temperature, use a milder reagent.
Product loss during workupAdjust pH during extraction, perform multiple extractions.
Impure Product OxidationWork under an inert atmosphere, protect from light.
Isomeric impuritiesOptimize reaction conditions for better selectivity (e.g., temperature, catalyst).
Residual starting materialEnsure complete reaction by monitoring with TLC/HPLC, adjust stoichiometry.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Verify Reagent Quality and Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Reagents->Monitor_Reaction Check_Conditions->Monitor_Reaction Optimize_Workup Optimize Workup and Purification Monitor_Reaction->Optimize_Workup Reaction Complete Adjust_Stoichiometry Adjust Reactant Stoichiometry Monitor_Reaction->Adjust_Stoichiometry Incomplete Reaction Analyze_Impurities Characterize Impurities (NMR, MS) Optimize_Workup->Analyze_Impurities Impure Product Success Improved Yield and Purity Optimize_Workup->Success Pure Product Analyze_Impurities->Adjust_Stoichiometry Consider_Route Consider Alternative Synthetic Route Analyze_Impurities->Consider_Route Adjust_Stoichiometry->Monitor_Reaction

Caption: A logical workflow for troubleshooting synthesis issues.

V. References

  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents. Retrieved from

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Chemithon. Retrieved from [Link]

  • Eureka | Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka | Patsnap. Retrieved from [Link]

  • PMC. (2025). Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Saskoer. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Saskoer. Retrieved from [Link]

  • Slideshare. (n.d.). Sulfonation agents, process, problems & examples. Slideshare. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3- bromobenzaldehyde and dimedone a. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Google Patents. Retrieved from

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. Retrieved from [Link]

  • Chemistry Steps. (2025). Sulfonation of Benzene. Chemistry Steps. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide. Google Patents. Retrieved from

  • MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Retrieved from [Link]

Sources

Optimization

Degradation pathways of 4-Amino-2-bromobenzenesulfonamide and prevention

Welcome to the technical support guide for 4-Amino-2-bromobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-2-bromobenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation pathways, and preventative measures for this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and analysis of 4-Amino-2-bromobenzenesulfonamide.

Question 1: I've observed a gradual yellowing of my 4-Amino-2-bromobenzenesulfonamide solution stored at room temperature. What is the likely cause and how can I prevent it?

Answer: The discoloration of your solution is a common indicator of chemical degradation, most likely due to a combination of oxidation and photodegradation. The aromatic amine functional group in the molecule is susceptible to oxidation, which can form colored nitroso or nitro derivatives.[1] Additionally, exposure to ambient light, especially UV wavelengths, can provide the energy needed to initiate photodegradation reactions.[2][3]

Causality and Prevention:

  • Oxidative Pathway: The primary amino group (-NH₂) on the benzene ring can be oxidized. This process is often accelerated by the presence of dissolved oxygen, trace metal ions in the solvent, or exposure to light.

  • Preventative Measures:

    • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to block light.[4]

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze oxidation.

    • Temperature Control: Store stock solutions at refrigerated temperatures (2-8°C) to slow down the rate of all chemical degradation reactions.[4] Prepare working solutions fresh daily from the refrigerated stock.

Question 2: My HPLC analysis of a stressed sample shows multiple new, unexpected peaks. How do I determine if these are true degradants or artifacts?

Answer: The appearance of multiple peaks is a frequent outcome in forced degradation studies.[1] Differentiating between actual degradation products and experimental artifacts is critical for building an accurate stability profile.

Systematic Approach to Peak Identification:

  • Analyze Control Samples: Always run three control samples alongside your stressed sample:

    • Blank: The solvent/mobile phase without the compound. This identifies any peaks originating from the solvent or system.

    • Unstressed Compound: A freshly prepared solution of 4-Amino-2-bromobenzenesulfonamide. This confirms the retention time of the parent compound.

    • Placebo (if applicable): The formulation matrix without the active pharmaceutical ingredient (API). This identifies peaks from excipients.

  • Evaluate Peak Shape: True degradant peaks should have a good chromatographic shape (e.g., Gaussian). Poorly shaped or broad peaks might indicate issues with the analytical method itself, such as poor solubility or column incompatibility.

  • Mass Balance Analysis: A crucial, self-validating step in any degradation study is to perform a mass balance calculation.[5] The total response (sum of the parent compound and all degradation products) should ideally be between 95-105% of the initial response of the unstressed sample. A significant deviation may indicate:

    • Degradants are not being detected (e.g., they don't have a chromophore or are volatile).

    • The response factor of the degradants is significantly different from the parent compound.

    • Precipitation of the compound or its degradants.

  • Peak Purity Analysis: Use a Photo-Diode Array (PDA) detector to assess the peak purity of the parent compound and the degradant peaks. Co-elution of multiple species under a single peak can be a confounding factor.

Question 3: I'm seeing a significant loss of potency in my stock solution much faster than expected, even when stored in the dark and refrigerated. What other factors could be at play?

Answer: If you have already controlled for light and temperature, the most likely culprit for accelerated degradation is hydrolysis due to inappropriate pH. Sulfonamides, as a class, exhibit pH-dependent stability.

The Role of pH in Hydrolytic Stability:

  • Acidic Hydrolysis: Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.[4][6] The acidic environment can protonate the nitrogen atom of the sulfonamide group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the S-N bond.

  • Alkaline Stability: The compound is generally more stable in neutral to slightly alkaline solutions.[4] At higher pH, the sulfonamide nitrogen is deprotonated, forming an anion. This anionic form is more resistant to hydrolysis.[4]

Troubleshooting & Optimization:

  • Measure the pH: Check the pH of your solvent or buffer system. Unbuffered aqueous solutions can have their pH altered by dissolved atmospheric CO₂.

  • Buffer Your Solutions: If compatible with your experimental design, prepare your solutions in a buffer system with a pH in the neutral to slightly alkaline range (e.g., pH 7-8).

  • Aprotic Solvents: For long-term storage, consider using a high-purity aprotic solvent like acetonitrile or DMSO, where the risk of hydrolysis is negligible. Prepare aqueous working solutions from this stock immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Amino-2-bromobenzenesulfonamide?

The degradation of 4-Amino-2-bromobenzenesulfonamide is governed by its functional groups: the aromatic amine, the sulfonamide linkage, and the brominated benzene ring. The main pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: Primarily involves the cleavage of the sulfonamide (S-N) bond, especially under acidic conditions, to yield 4-amino-2-bromobenzoic acid and sulfonamide-related fragments.[1]

  • Oxidative Degradation: Can occur at two main sites: the aromatic amino group (forming nitroso, nitro, or other oxidized species) and hydroxylation of the benzene ring.[1][7]

  • Photolytic Degradation: Exposure to UV light can lead to cleavage of the S-N bond and, a characteristic reaction for sulfonamides, the extrusion of sulfur dioxide (SO₂).[1][8]

The diagram below illustrates these potential pathways.

cluster_main 4-Amino-2-bromobenzenesulfonamide cluster_products Potential Degradation Products main NH2-C6H3(Br)-SO2NH2 p1 4-Amino-2-bromobenzoic Acid main->p1 Hydrolysis (S-N Cleavage) p2 Oxidized Amino Species (Nitroso/Nitro) main->p2 Oxidation (at -NH2) p3 Hydroxylated Ring main->p3 Oxidation (at Ring) p4 SO2 Extrusion Product main->p4 Photolysis (SO2 Extrusion)

Caption: Potential degradation pathways of 4-Amino-2-bromobenzenesulfonamide.

Q2: What are the ideal storage conditions for the solid compound?

For maximum shelf-life and to ensure the integrity of the solid 4-Amino-2-bromobenzenesulfonamide, the following conditions are recommended based on general principles for aromatic sulfonamides.

ParameterRecommendationRationale & Remarks
Temperature Cool, Refrigerated (2-8°C)Slows the rate of any potential solid-state degradation.[4][9]
Humidity Dry EnvironmentStore in a tightly sealed container inside a desiccator to prevent moisture absorption, which could initiate hydrolysis.[9][10]
Light Protect from LightStore in an amber or opaque container in a dark location to prevent photodegradation.[3][9]
Atmosphere Standard AtmosphereWhile an inert atmosphere is not strictly required for the solid, it is good practice. Keep container tightly sealed.
Chemical Purity Incompatible MaterialsStore away from strong oxidizing agents, strong acids, and bases.[3]

Q3: How do I perform a forced degradation study for this compound?

A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[11][12] The goal is to achieve 5-20% degradation of the active ingredient.

cluster_prep Sample Preparation cluster_stress Apply Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots ox Oxidation (3% H2O2, RT) prep->ox Expose Aliquots therm Thermal (80°C, Solid & Solution) prep->therm Expose Aliquots photo Photolytic (ICH Q1B Guidelines) prep->photo Expose Aliquots neutralize Neutralize (for Acid/Base) & Dilute acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) and adjust conditions (temperature, time, reagent concentration) to achieve the target 5-20% degradation.[13]

  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-2-bromobenzenesulfonamide in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Before analysis, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Before analysis, withdraw a sample, cool, and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.

  • Photolytic Degradation: Expose both the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] A control sample should be wrapped in foil to exclude light.

  • Sample Analysis: For each time point, dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

Protocol 2: Example Stability-Indicating HPLC Method

This is a generic reverse-phase HPLC method. It must be validated to ensure it can separate the parent compound from all process impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 257 nm[10]

  • Injection Volume: 10 µL

References

  • Taylor & Francis. (2013, December 31).
  • PubMed. (2013, December 15). Photodegradation of Sulfonamides and Their N (4)
  • PubMed. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • SciSpace. Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV.
  • IWA Publishing. (2015, January 3). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems.
  • Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18).
  • ANTIMICROBIAL SULFONAMIDE DRUGS.
  • MDPI. (2019, November 7). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
  • PubMed. (2011, May 15). Identification of genes involved in the 4-aminobenzenesulfonate degradation pathway of Hydrogenophaga sp. PBC via transposon mutagenesis.
  • SciSpace. Antimicrobial sulfonamide drugs.
  • PubMed. (2017, May 15). Degradation of sulfonamides as a microbial resistance mechanism.
  • Benchchem. degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Fisher Scientific.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PubMed. Degradation of 4-aminobenzenesulfonate by a two-species bacterial coculture. Physiological interactions between Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2.
  • PMC. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide.
  • Request PDF.
  • PubMed. (2022, February 15).
  • (PDF)
  • ResearchGate. (2026, February 7). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design.
  • Carl ROTH.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PMC. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
  • Benchchem. stability issues of 4-Amino-3-methoxybenzenesulfonamide in solution.
  • Benchchem. Storage conditions for 4-Amino-3-bromobenzoic acid.
  • Request PDF.
  • BLD Pharm. 1839783-00-4|N-(2-Aminoethyl)-4-bromobenzenesulfonamide hydrochloride.
  • PubChem. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696.
  • NextSDS. N-(2-AMINOETHYL)
  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2025, August 10).
  • Benchchem. Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • PubChem. 4-Amino-3-bromobenzene-1-sulfonamide | C6H7BrN2O2S | CID 3526523.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • ResearchGate.
  • PubMed. Hydrolysis of amino acid amide derivatives of 2-aminofluorene, 4-aminobiphenyl and 4, 4-diaminobiphenyl by leucine aminopeptidase.
  • Sigma-Aldrich.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Santa Cruz Biotechnology. 4-amino-3-bromobenzenesulfonamide | SCBT.
  • YouTube. (2022, November 14). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids.

Sources

Troubleshooting

Stability studies of 4-Amino-2-bromobenzenesulfonamide under different conditions

Welcome to the technical support center for 4-Amino-2-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-2-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to navigate the complexities of its stability profile. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and built on a foundation of chemical understanding.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of 4-Amino-2-bromobenzenesulfonamide.

Q1: What are the primary degradation pathways for 4-Amino-2-bromobenzenesulfonamide?

A1: Like other aromatic sulfonamides, 4-Amino-2-bromobenzenesulfonamide is susceptible to degradation through several key pathways when subjected to stress conditions. Understanding these pathways is crucial for developing stability-indicating methods and ensuring the integrity of the molecule.[1][2]

  • Hydrolysis: The most common degradation pathway, especially under acidic or basic conditions, is the cleavage of the sulfonamide (S-N) bond.[3][4] This results in the formation of 4-amino-2-bromobenzenesulfonic acid and ammonia.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by exposure to air, peroxides, or other oxidizing agents.[4][5] This can lead to the formation of nitroso, nitro, or hydroxylated derivatives.[4][6]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation. This can involve the cleavage of the sulfonamide bond or the carbon-bromine (C-Br) bond.[3][7] The aromatic ring itself acts as a chromophore, making the molecule prone to photodegradation.[3]

Q2: How does pH influence the stability of 4-Amino-2-bromobenzenesulfonamide in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor governing the stability of sulfonamides. Generally, sulfonamides exhibit their greatest stability in neutral to slightly alkaline conditions.[8][9]

  • Acidic Conditions (pH < 4): Stability significantly decreases. Acid-catalyzed hydrolysis of the sulfonamide bond is a primary concern, leading to cleavage of the S-N bond.[3][10] Several studies on related sulfonamides show effective degradation at pH 2.0.[10]

  • Neutral Conditions (pH ≈ 7): Most sulfonamides are relatively stable.[8][9] However, some exceptions exist, and it is crucial to perform specific studies.

  • Alkaline Conditions (pH > 9): Sulfonamides are generally hydrolytically stable at pH 9.0.[8][9][11]

The pH-dependent stability is linked to the protonation state of the sulfonamide and amino groups, which influences their susceptibility to nucleophilic attack by water.

Q3: What are the recommended storage and handling conditions for 4-Amino-2-bromobenzenesulfonamide?

A3: To minimize degradation, 4-Amino-2-bromobenzenesulfonamide should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Given its susceptibility to photolytic and potentially oxidative degradation, storing it under an inert atmosphere (like argon or nitrogen) is recommended for long-term storage, especially for analytical standards. For solutions, using buffered media at a neutral or slightly alkaline pH can enhance stability.

Q4: Is 4-Amino-2-bromobenzenesulfonamide sensitive to light, and what precautions should I take?

A4: Yes. Aromatic sulfonamides are known to be susceptible to photodegradation upon exposure to UV light.[3] The aromatic ring and the amino group can absorb light energy, leading to photochemical reactions. Furthermore, bromo-aromatic compounds can undergo photolytic debromination.[7][12] Therefore, it is imperative to protect the compound from light.

Precautions:

  • Store the solid material and solutions in amber-colored vials or containers.

  • Conduct experimental manipulations in a dimly lit area or under yellow light.

  • When performing photostability studies, use a validated photochemical chamber to ensure controlled exposure to light as per ICH Q1B guidelines.[1]

Q5: What is the expected thermal stability of solid 4-Amino-2-bromobenzenesulfonamide?

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your stability studies.

Problem: My chromatogram shows multiple unexpected peaks after a forced degradation study. What could be the cause and how do I investigate?

Answer: The appearance of multiple unexpected peaks is a common outcome in forced degradation studies and points to the complexity of the degradation profile.[4] Here’s how to systematically troubleshoot this issue:

Potential Causes:

  • Secondary Degradation: The initial degradation products might be unstable under the applied stress and are degrading further into secondary and tertiary products.

  • Interaction with Matrix: The compound may be reacting with components of your solvent, buffer, or formulation excipients.

  • Incomplete Chromatographic Separation: Your HPLC method may not be fully resolving all degradation products, leading to what appear to be single, but are actually co-eluting, peaks.

  • Placebo Degradation: If working with a formulation, the excipients themselves might be degrading and generating peaks.

Investigation Workflow:

  • Analyze a Stressed Placebo: Prepare a sample containing all components except 4-Amino-2-bromobenzenesulfonamide and subject it to the same stress conditions. This will help you identify any peaks originating from the matrix or excipients.[13]

  • Peak Purity Analysis: Use a Photo-Diode Array (PDA) detector to assess the spectral purity of each peak. A non-homogenous peak suggests co-elution.[13]

  • Mass Balance Calculation: A good stability-indicating method should account for all the mass of the parent compound. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration. A significant deviation suggests that some degradants are not being detected or are co-eluting.[13]

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the parent compound and the unknown peaks. This will provide the molecular weights of the degradation products, which is the first step in structural elucidation.[5][14]

Problem: How do I design a comprehensive forced degradation study for 4-Amino-2-bromobenzenesulfonamide?

Answer: A well-designed forced degradation (or stress testing) study is essential to understand degradation pathways and develop a robust, stability-indicating analytical method.[1][2] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to complex and irrelevant pathways.[13]

The study should systematically evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.

Summary of Recommended Stress Conditions
Stress ConditionReagent/ParameterTypical Duration & TemperaturePrimary Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hoursS-N bond cleavage[3][10]
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for several hoursS-N bond cleavage[3]
Neutral Hydrolysis Water or Buffer (pH 7)Heat at 60-80°C for several daysGenerally stable, but must be confirmed[8]
Oxidation 3-30% H₂O₂Room temperature for 24-48 hoursAmino group oxidation, ring hydroxylation[4][6]
Photolysis ICH Q1B Option II light exposureSolid state and in solutionC-Br cleavage, S-N cleavage, SO₂ extrusion[3][7]
Thermal (Solid) Dry Heat80-100°C for 48-72 hoursC-S bond cleavage (SO₂ loss)
Thermal (Solution) Heat in Solution80°C in parallel with hydrolysis studiesAccelerates hydrolytic/solvolytic pathways

Key Experimental Protocols

Below are standardized, step-by-step protocols for conducting stability studies. These should be adapted based on the observed stability of the compound.

Protocol 1: General Workflow for a Forced Degradation Study

This protocol provides a high-level overview of the process.

  • Preparation: Prepare a stock solution of 4-Amino-2-bromobenzenesulfonamide (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]

  • Stress Application: For each stress condition (acid, base, oxidative, etc.), mix an aliquot of the stock solution with the stressor. For solid-state studies, use the neat powder.

  • Incubation: Place the samples under the specified conditions (e.g., in a water bath, oven, or photostability chamber). Include a control sample (unstressed) stored at 2-8°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately stop the degradation reaction. For acid/base hydrolysis, neutralize the solution. For oxidation, a quenching agent like sodium bisulfite can be used.

  • Analysis: Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.[15]

Protocol 2: Recommended HPLC Method for Stability Testing

This method serves as a starting point for developing a stability-indicating assay.

Typical HPLC Parameters
ParameterRecommended SettingRationale
Column C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.[16]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid or a phosphate buffer)A gradient is necessary to elute both the polar degradation products and the less polar parent compound within a reasonable time.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[16][17]
Column Temp. 25-30 °CEnsures reproducible retention times.[16][17]
Detector PDA/UV at 265 nmAllows for peak purity assessment and is a common wavelength for sulfonamides.[16][17]
Injection Vol. 5-20 µLAdjust based on sample concentration and detector sensitivity.[17]
Protocol 3: Oxidative Stress Testing
  • Sample Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution in the dark at room temperature.

  • Time Points: Analyze samples at t=0, 4, 8, and 24 hours.

  • Analysis: Dilute an aliquot with the mobile phase and inject it into the HPLC system. No quenching is typically needed if samples are analyzed promptly.

Visualizing Degradation

Diagrams help clarify complex workflows and chemical transformations.

Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Photo Photolysis (ICH Q1B) Prep->Photo Therm Thermal (Solid, 80°C) Prep->Therm Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Ox->Quench Photo->Quench Therm->Quench HPLC HPLC-PDA Analysis Quench->HPLC LCMS LC-MS for Identification HPLC->LCMS MassBal Mass Balance & Peak Purity HPLC->MassBal

Caption: General experimental workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 4-Amino-2-bromobenzenesulfonamide DP1 4-Amino-2-bromobenzenesulfonic acid Parent->DP1 S-N Cleavage DP3 Oxidized Amino Derivatives (e.g., Nitroso, Nitro) Parent->DP3 N-Oxidation DP5 Debrominated Product Parent->DP5 C-Br Cleavage DP6 SO₂ Extrusion Products Parent->DP6 C-S Cleavage DP2 Ammonia DP4 Ring Hydroxylation Products

Caption: Potential degradation pathways for 4-Amino-2-bromobenzenesulfonamide.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • BenchChem (2025). Comparative study of oxidative degradation of different aminobenzene sulfonamides. BenchChem Technical Support.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar.
  • BenchChem (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem Technical Support.
  • Institut für Wasserchemie und Chemische Balneologie - TUM.
  • BenchChem (2025). Thermal Stability and Decomposition of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide. BenchChem Technical Support.
  • International Journal of Pharmaceutical Erudition (2015).
  • Altarawneh, M., et al. (2020).
  • Schmidt, A. S. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • BenchChem (2025). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. BenchChem Technical Support.
  • Li, B., et al. (2022).
  • Brümmer, H. (2011).
  • In-Text Citation, S. (2020).
  • BenchChem (2025).
  • Pawar, S. V., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

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Optimization

Overcoming challenges in the crystallization of 4-Amino-2-bromobenzenesulfonamide

Welcome to the advanced technical support and troubleshooting center for the crystallization of 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5). This guide is engineered for drug development professionals and formu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the crystallization of 4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5). This guide is engineered for drug development professionals and formulation scientists facing challenges in isolation, polymorph control, and yield optimization.

Due to its polyfunctional nature—comprising a primary aniline, a sulfonamide group, and an ortho-bromine atom—this molecule presents a highly complex energetic landscape during crystallization. The competition between hydrogen bonding and halogen bonding frequently leads to polymorphism, liquid-liquid phase separation (oiling out), and variable yields.

Mechanistic Overview: The Root of Crystallization Challenges

To successfully crystallize 4-Amino-2-bromobenzenesulfonamide, one must understand the causality behind its molecular assembly.

  • Sulfonamide Polymorphism (Hydrogen Bonding): Sulfonamides are notorious for polymorphic behavior due to the nearly isoenergetic nature of their hydrogen-bonding networks. They typically assemble into either a cyclic dimer motif (graph set R22​(8) ) or an infinite catemer chain (graph set C(4) ) via N-H···O interactions[1]. The crystallization solvent dictates which polymorph is favored; polar solvents generally yield the thermodynamically stable catemer, while non-polar solvents trap the metastable dimer[1].

  • Halogen Bonding Competition: The bromine atom at the ortho position (C2) introduces significant steric hindrance and acts as a halogen bond donor[2]. The resulting C-Br···O or C-Br···N halogen bonds compete directly with the sulfonamide hydrogen bonds, altering the crystal packing landscape and increasing the risk of polymorphic mixtures[3].

Interactions Molecule 4-Amino-2-bromobenzenesulfonamide SO2NH2 Sulfonamide Group (C1) Primary H-Bond Donor/Acceptor Molecule->SO2NH2 Br Bromine Atom (C2) Halogen Bond Donor Molecule->Br NH2 Amino Group (C4) Secondary H-Bond Donor Molecule->NH2 Dimer R2,2(8) Dimer Motif (Metastable) SO2NH2->Dimer Rapid cooling Catemer C(4) Catemer Motif (Stable) SO2NH2->Catemer Slow cooling XBond C-Br···O Halogen Bond Competes with H-Bonds Br->XBond Steric shielding XBond->Dimer Promotes

Fig 1. Intermolecular interaction pathways dictating the polymorphic outcome during crystallization.

Troubleshooting FAQs

Q1: My crystallization yields an amorphous oil instead of solid crystals (Oiling Out). How do I force nucleation? A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solution's supersaturation exceeds the spinodal curve before reaching the nucleation threshold. Because 4-Amino-2-bromobenzenesulfonamide has a highly polar sulfonamide group and a hydrophobic bromo-aromatic ring, rapid addition of an anti-solvent forces the compound to desolvate into a solute-rich liquid phase rather than an ordered crystal lattice. Fix: Reduce the degree of supersaturation. Switch to a slower cooling profile (0.1 °C/min) and introduce seed crystals at the upper boundary of the metastable zone. If using an anti-solvent, decrease the addition rate and ensure vigorous agitation[4].

Q2: I am observing inconsistent crystal habits (needles vs. blocks) across different batches. How can I control the polymorph? A2: This is a classic manifestation of sulfonamide polymorphism[4]. Minor variations in the cooling rate or solvent polarity shift the kinetic balance between the dimer and catemer synthons[1]. Fix: Standardize your solvent system strictly. To consistently isolate the thermodynamically stable polymorph, use a polar primary solvent (e.g., Acetone or Acetonitrile) which solvates the sulfonamide group and breaks pre-nucleation dimer clusters[5]. Implement a linear cooling ramp and avoid crash-cooling.

Q3: The yield is exceptionally low, even when cooling the solution to 5 °C. What is the cause? A3: The compound exhibits high temperature-dependent solubility in polar aprotic solvents[5]. If the primary solvent is too strong, the solubility curve remains too high even at 5 °C. Fix: Transition from a pure cooling crystallization to a combined cooling/anti-solvent approach. Introduce a miscible anti-solvent (like water or heptane) to artificially depress the solubility curve at lower temperatures.

Troubleshooting Start Crystallization Issue Detected Issue1 Oiling Out (LLPS) Start->Issue1 Issue2 Polymorphic Impurity Start->Issue2 Issue3 Low Yield Start->Issue3 Fix1 Reduce Supersaturation (Adjust Solvent Ratio) Issue1->Fix1 Fix2 Standardize Cooling Rate & Introduce Seeding Issue2->Fix2 Fix3 Lower Final Temp or Add Anti-Solvent Issue3->Fix3 Verify1 Check for persistent turbidity Fix1->Verify1 Verify2 Confirm habit via Microscopy Fix2->Verify2 Verify3 Measure Mother Liquor Conc. Fix3->Verify3 Verify1->Fix1 Fails Success Optimal Crystal Recovery Verify1->Success Verify2->Fix2 Fails Verify2->Success Verify3->Fix3 Fails Verify3->Success

Fig 2. Diagnostic workflow for resolving common crystallization failures.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in sulfonamide crystallization. The table below summarizes the thermodynamic and solvation parameters for optimal solvent selection[5].

Solvent SystemPolarity IndexSulfonamide SolvationHalogen Bond DisruptionRecommended Application
Acetone 5.1High (H-bond acceptor)ModeratePrimary solvent. Excellent for dissolving crude material and breaking metastable dimers.
Acetonitrile 5.8HighLowPrimary solvent. Highly recommended for growing the stable catemer polymorph via slow cooling.
Toluene 2.4LowLowAnti-solvent. High risk of inducing oiling out if added too rapidly.
Water 10.2Moderate (Donor/Acceptor)HighAnti-solvent. Best paired with Acetone for controlled yield maximization.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

SOP 1: Controlled Anti-Solvent Crystallization with Seeding

Objective: Maximize yield while preventing oiling out and polymorphic impurities.

  • Dissolution: Suspend 10.0 g of crude 4-Amino-2-bromobenzenesulfonamide in 50 mL of Acetone. Heat to 45 °C under moderate agitation (250 RPM).

    • Validation Check: The solution must become completely transparent. If particulates remain after 15 minutes, the solution is saturated; add Acetone in 2 mL increments until clear. Filter through a 0.45 µm PTFE membrane to remove insoluble impurities.

  • Metastable Zone Entry: Maintain temperature at 45 °C. Begin dropwise addition of Water (anti-solvent) at a rate of 1.0 mL/min using a syringe pump.

    • Validation Check: Observe the point of impact. Transient cloudiness should appear and rapidly dissipate. Stop the addition when the cloudiness persists for >30 seconds after a drop hits the solution. This confirms you have crossed the solubility curve into the metastable zone.

  • Seeding: Add 50 mg of pure, pre-characterized 4-Amino-2-bromobenzenesulfonamide crystals (the desired polymorph) to the solution.

    • Validation Check: The seed crystals must remain suspended and visible. If they dissolve completely, the solution is undersaturated. Resume anti-solvent addition until the metastable limit is reached, then re-seed.

  • Crystal Growth & Aging: Hold the suspension at 45 °C for 60 minutes to allow the seed crystals to relieve the supersaturation, preventing LLPS (oiling out).

  • Cooling & Isolation: Apply a linear cooling ramp of 0.2 °C/min down to 5 °C. Filter the resulting slurry under vacuum and wash with 10 mL of cold Acetone/Water (1:4 v/v).

    • Validation Check: Examine an aliquot of the wet cake under a polarized light microscope. The presence of uniform, birefringent crystals without amorphous spherical droplets confirms the absence of oiling out.

SOP 2: Linear Cooling Crystallization for Polymorph Control

Objective: Isolate the thermodynamically stable catemer polymorph.

  • Dissolution: Dissolve 10.0 g of the compound in 75 mL of Acetonitrile at 70 °C.

    • Validation Check: Ensure complete dissolution. The higher volume of Acetonitrile ensures the solubility curve is not artificially depressed.

  • Controlled Cooling: Program the jacketed reactor to cool from 70 °C to 10 °C at a strict rate of 0.1 °C/min.

    • Causality Note: Rapid crash-cooling traps the molecule in the kinetically favored dimer motif[1]. The slow ramp provides the activation energy necessary for the molecules to orient into the stable catemer chain network, while overcoming the steric hindrance of the bromine atom[2].

  • Isolation: Filter the crystals and dry under vacuum at 40 °C for 12 hours.

    • Validation Check: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the dried powder. A single, sharp melting endotherm confirms polymorphic purity[4].

References

  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design Source: American Chemical Society (ACS) URL:[Link]

  • Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines Source: ResearchGate URL:[Link]

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals Source: American Chemical Society (ACS) URL:[Link]

  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures Source: Journal of Chemical & Engineering Data (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 4-Amino-2-bromobenzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Executive Summary & Chemical Context 4-Amino-2-bromobenzenesulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary & Chemical Context

4-Amino-2-bromobenzenesulfonamide (CAS: 1094798-12-5) is a highly valuable bifunctional building block in medicinal chemistry. The presence of both a sulfonamide pharmacophore and an aryl bromide handle makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) during the late-stage functionalization of kinase inhibitors and antimicrobial agents.

Synthesizing this specific substitution pattern—where the bromine is ortho to the sulfonamide and meta to the amino group—requires strict regiocontrol. This guide objectively compares the two most viable synthetic strategies: the Classical Chlorosulfonation Route (Route A) and the Sandmeyer-Type Sulfonylation Route (Route B).

Route A: Classical Chlorosulfonation (The "Protect-Direct-Deprotect" Strategy)

This pathway relies on the predictable directing effects of substituted benzenes. By starting with 3-bromoaniline, the amine is temporarily protected to modulate its electronic properties and dictate the regiochemistry of the subsequent electrophilic aromatic substitution[1].

Mechanistic Causality & Logic
  • Protection: Free anilines are easily oxidized by strong electrophiles like chlorosulfonic acid. Converting the amine to an acetamide (using acetic anhydride) prevents oxidation and transforms the group into a strong ortho/para director.

  • Regioselective Chlorosulfonation: When 3-bromoacetanilide is treated with excess chlorosulfonic acid, the electrophile ( SO3​H+ ) is directed para to the strongly activating acetamido group[2]. The ortho positions are sterically blocked by the bulky acetamido group and the adjacent bromine atom, ensuring near-perfect regioselectivity for the 4-position.

  • Deprotection: Following amination, the acetamide is selectively hydrolyzed under acidic conditions, leaving the robust sulfonamide intact.

Experimental Protocol (Route A)

Self-validating system: The intermediate 4-acetamido-2-bromobenzenesulfonyl chloride precipitates directly upon quenching, serving as an intrinsic purification step.

  • Acetylation: Dissolve 3-bromoaniline (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.2 equiv) and cool to 0°C. Add acetic anhydride (1.1 equiv) dropwise. Stir for 2h at room temperature. Wash with 1M HCl, dry over MgSO4​ , and concentrate to yield 3-bromoacetanilide.

  • Chlorosulfonation: In a fume hood, cool chlorosulfonic acid (5.0 equiv) to 0°C. Add 3-bromoacetanilide portion-wise to control the exothermic reaction. Heat the mixture to 60°C for 2h[1]. Carefully pour the syrupy mixture over crushed ice to precipitate 4-acetamido-2-bromobenzenesulfonyl chloride. Filter and dry immediately.

  • Amination: Dissolve the sulfonyl chloride in tetrahydrofuran (THF). Slowly add aqueous ammonia (28%, 5.0 equiv) at 0°C. Stir for 1h. Concentrate the solvent and filter the resulting 4-acetamido-2-bromobenzenesulfonamide.

  • Deprotection: Suspend the amide in 6M HCl and reflux for 4h. Cool to room temperature and carefully neutralize with aqueous NaOH to pH 7. Filter the precipitated 4-Amino-2-bromobenzenesulfonamide and recrystallize from ethanol.

RouteA SM 3-Bromoaniline Step1 Protection (Ac2O, TEA, DCM) SM->Step1 Int1 3-Bromoacetanilide Step1->Int1 Step2 Chlorosulfonation (ClSO3H, 0-60°C) Int1->Step2 Int2 4-Acetamido-2-bromobenzenesulfonyl chloride Step2->Int2 Step3 Amination (NH3, THF) Int2->Step3 Int3 4-Acetamido-2-bromobenzenesulfonamide Step3->Int3 Step4 Deprotection (HCl aq, Reflux) Int3->Step4 Product 4-Amino-2-bromobenzenesulfonamide Step4->Product

Caption: Workflow of Route A: Classical Chlorosulfonation via the Protect-Direct-Deprotect strategy.

Route B: Sandmeyer-Type Sulfonylation (The "Diazotization-Reduction" Strategy)

This route avoids harsh electrophilic aromatic substitution by leveraging radical chemistry. Starting from 2-bromo-4-nitroaniline, the amino group is directly converted into a sulfonyl chloride via a diazonium intermediate[3],[4].

Mechanistic Causality & Logic
  • Diazotization & SET Sulfonylation: The primary amine is converted to a diazonium salt. A copper(I) or copper(II) catalyst initiates a single-electron transfer (SET) to release nitrogen gas and form an aryl radical[5]. This radical is trapped by sulfur dioxide ( SO2​ ) to form a sulfonyl radical, which abstracts a chlorine atom to yield the sulfonyl chloride[4].

  • Selective Reduction: After amination, the nitro group must be reduced to an amine. Catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly avoided here because it would cause hydrodehalogenation, cleaving the essential aryl bromide bond. Instead, a mild Béchamp reduction (Fe/NH₄Cl) is utilized to selectively reduce the nitro group while preserving the halogen.

Experimental Protocol (Route B)

Self-validating system: The cessation of nitrogen gas evolution during the Sandmeyer step serves as a visual indicator of complete radical conversion.

  • Diazotization: Suspend 2-bromo-4-nitroaniline (1.0 equiv) in concentrated HCl and water. Cool the mixture to -5°C. Slowly add a solution of NaNO2​ (1.1 equiv) in water, maintaining the temperature below 0°C. Stir for 1h to ensure complete diazonium salt formation[3].

  • Sandmeyer Sulfonylation: In a separate vessel, prepare a saturated solution of SO2​ gas in glacial acetic acid (or use Na2​S2​O5​ as a surrogate). Add CuCl2​ (0.1 equiv). Slowly transfer the cold diazonium solution into this mixture. Stir at room temperature until N2​ evolution ceases. Pour into ice water and extract with ethyl acetate to isolate 2-bromo-4-nitrobenzenesulfonyl chloride[4].

  • Amination: Dissolve the sulfonyl chloride in THF. Add aqueous ammonia (5.0 equiv) at 0°C. Stir for 1h, concentrate, and filter to yield 2-bromo-4-nitrobenzenesulfonamide.

  • Béchamp Reduction: Suspend the nitro intermediate in an ethanol/water mixture (3:1). Add iron powder (5.0 equiv) and ammonium chloride (2.0 equiv). Reflux for 2h. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate to crystallize the final 4-Amino-2-bromobenzenesulfonamide.

RouteB SM 2-Bromo-4-nitroaniline Step1 Diazotization (NaNO2, HCl, -5°C) SM->Step1 Int1 2-Bromo-4-nitrobenzenediazonium chloride Step1->Int1 Step2 Sandmeyer Sulfonylation (SO2, CuCl2, AcOH) Int1->Step2 Int2 2-Bromo-4-nitrobenzenesulfonyl chloride Step2->Int2 Step3 Amination (NH3, THF) Int2->Step3 Int3 2-Bromo-4-nitrobenzenesulfonamide Step3->Int3 Step4 Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Int3->Step4 Product 4-Amino-2-bromobenzenesulfonamide Step4->Product

Caption: Workflow of Route B: Sandmeyer-Type Sulfonylation via the Diazotization-Reduction strategy.

Comparative Analysis Data

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes, providing a clear framework for process chemists to select the optimal pathway based on their laboratory capabilities.

Performance MetricRoute A: ChlorosulfonationRoute B: Sandmeyer SulfonylationAnalytical Context
Overall Yield ~45 – 55% (over 4 steps)~50 – 60% (over 4 steps)Route B avoids the hydrolytic losses commonly seen during the deprotection step of Route A.
Regioselectivity High (~85-90% para)Perfect (100%)Route B's regiochemistry is entirely predetermined by the starting material, eliminating isomeric byproducts.
Scalability ExcellentModerateRoute A uses standard bulk reagents[2]. Route B requires careful thermal management of explosive diazonium intermediates at scale[3].
Safety Profile Hazardous ReagentsHazardous IntermediatesRoute A uses highly corrosive, water-reactive ClSO3​H [1]. Route B uses toxic SO2​ gas and thermally unstable diazonium salts.
Cost Efficiency Low CostModerate Cost3-Bromoaniline and chlorosulfonic acid are inexpensive bulk commodities, making Route A highly economical.
Conclusion

For large-scale industrial manufacturing , Route A remains the preferred choice due to the low cost of reagents and the avoidance of diazonium salts, provided that robust scrubbers are in place for HCl and SO2​ off-gassing. For discovery chemistry and milligram-to-gram scale synthesis , Route B is superior due to its absolute regiocontrol and the circumvention of harsh, corrosive reaction conditions.

References

  • Zhang Zishu, Zhao Yulong, Geng Huiling. "Chlorosulfonation of Acetanilide in a Dual-Temperature-Zone Silicon Carbide Microchannel Reactor and Synthesis of Sulfasalazine." Chinese Journal of Organic Chemistry, 2020.[Link]

  • Journal of Chemical and Pharmaceutical Research. "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug." JOCPR, 2025.[Link]

  • ACS Organic & Inorganic Au. "Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst." ACS Publications, 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-bromobenzenesulfonamide

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents, such as 4-Amino-2-bromobenzenesulfonamide, are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed to go beyond simple instructions, explaining the causality behind each procedural choice to empower you with a deep, actionable understanding of chemical waste management.

This document serves as an essential operational plan. However, it must be used in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot of 4-Amino-2-bromobenzenesulfonamide.

Part 1: Hazard Assessment & Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific, universally aggregated hazard profile for 4-Amino-2-bromobenzenesulfonamide is not available, data from closely related brominated and aminated benzenesulfonamides provide a strong basis for a conservative risk assessment.[1][2]

Anticipated Hazards: Based on analogous compounds, 4-Amino-2-bromobenzenesulfonamide should be handled as a substance that is, at a minimum:

  • Harmful if swallowed: (Acute Toxicity, Oral)[1][2]

  • Causes skin irritation: (Skin Corrosion/Irritation)[1][2]

  • Causes serious eye irritation: (Serious Eye Damage/Eye Irritation)[1][2]

  • May cause respiratory irritation: (Specific Target Organ Toxicity)[1][2]

Potential GHS Hazard Class GHS Category Rationale / Reference
Acute Toxicity, OralCategory 4Based on data for 4-amino-3-bromobenzenesulfonamide and 4-bromobenzenesulfonamide.[1][2]
Skin Corrosion/IrritationCategory 2Based on data for 4-amino-3-bromobenzenesulfonamide.[1]
Serious Eye Damage/IrritationCategory 2ABased on data for 4-amino-3-bromobenzenesulfonamide.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3Respiratory tract irritation is a potential hazard based on related compounds.[1][2]

Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste is governed by the Resource Conservation and Recovery Act (RCRA).[3] Your first step is to determine if the waste is "hazardous." This is done through generator knowledge or analytical testing.[4] 4-Amino-2-bromobenzenesulfonamide is not typically an EPA "listed" waste, so it must be evaluated for the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[4][5] Given its anticipated properties, it is prudent to manage it as a hazardous waste.

Part 2: Personal Protective Equipment (PPE) - Your First Defense

Handling both the pure compound and its waste requires a stringent adherence to PPE protocols to prevent exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers ensure employee protection.[6][7]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Wear chemical-impermeable gloves (e.g., nitrile) suitable for handling solid chemicals and potential solvents. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.[8][9]

  • Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. This must be done under a formal Respiratory Protection Program.[6]

  • Footwear: Wear closed-toe shoes that fully cover the foot.

Part 3: Waste Containment and Segregation Protocol

Proper containment is the foundation of safe chemical disposal. The goal is to create a secure, clearly identified container that can be safely handled by laboratory personnel and waste technicians.

Step-by-Step Containment Procedure:

  • Select an Appropriate Container: Use a container made of a material compatible with 4-Amino-2-bromobenzenesulfonamide (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap). The container must be in good condition, free of leaks, and have a secure lid.[3]

  • Affix a Hazardous Waste Tag: Before any waste is added, securely attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[3]

  • Complete the Label Information: Using a permanent marker, fill out the tag completely and legibly.

    • Full Chemical Name: Write "4-Amino-2-bromobenzenesulfonamide". Do not use abbreviations, acronyms, or chemical formulas.[3]

    • Composition: If it is a mixture (e.g., dissolved in a solvent for cleanup), list all constituents and their approximate percentages.

    • Hazard Information: Check the boxes corresponding to the hazards (e.g., Toxic, Irritant).

  • Segregate the Waste: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation. Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents, as well as from other waste streams like liquids, sharps, or regular trash.[10]

  • Maintain the Container: Keep the waste container closed at all times, except when actively adding waste.

Part 4: Disposal Workflow and Decision Framework

The following workflow provides a logical sequence from waste generation to final disposal, ensuring compliance with EPA and OSHA regulations.[11][12]

G cluster_prep Phase 1: Preparation & Containment cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal A Waste Generation (e.g., Unused Reagent, Contaminated Labware) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Place Waste in Labeled Container (Solid Waste Stream) C->D E Is this a spill cleanup? D->E F Store container in designated Satellite Accumulation Area (SAA) E->F No G Follow Emergency Spill Protocol (See Part 5) E->G Yes H Container Full or Accumulation Time Limit Reached? F->H G->F H->F No I Complete EHS Waste Pickup Form (Submit to EHS Office) H->I Yes J Move to Central Accumulation Area (If required by EHS) I->J K Disposal by Licensed Hauler (via Incineration) J->K

Caption: Disposal workflow for 4-Amino-2-bromobenzenesulfonamide.

Part 5: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 2, including respiratory protection if dust is present.[9]

  • Containment: Prevent the spill from spreading or entering drains.[9][13]

  • Cleanup:

    • For small, solid spills, gently sweep or scoop the material using spark-proof tools.[9] Avoid actions that create dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your pre-labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the size of the spill.[14]

By adhering to this comprehensive disposal framework, you are not only complying with federal and local regulations but are also actively participating in a culture of safety that is foundational to scientific excellence.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Carl ROTH. Available at: [Link]

  • 4-Amino-3-bromobenzene-1-sulfonamide | C6H7BrN2O2S | CID 3526523. PubChem, National Institutes of Health. Available at: [Link]

  • Understanding EPA Hazardous Waste Classifications. ADCO Environmental Services. Available at: [Link]

  • 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696. PubChem, National Institutes of Health. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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